1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
Description
The exact mass of the compound 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHF3O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)8(5,6)7/h10-12H,3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMAYRUJBXMAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047946 | |
| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403842-84-2 | |
| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79MAJ4P5LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][TfO], is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including green chemistry and electrochemistry. Its unique combination of properties, such as low volatility, high thermal stability, and tunable solvency, makes it a promising candidate for applications ranging from a reaction medium to an electrolyte in energy storage devices. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of [OMIM][TfO], presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating key relationships through diagrams. This document is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this versatile ionic liquid.
Core Physicochemical Properties
The fundamental properties of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate are summarized below. These characteristics are crucial for understanding its behavior in various applications.
| Property | Value |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S |
| Molecular Weight | 344.39 g/mol |
| Appearance | Colorless to slightly yellow liquid, semi-solid, or solid[1][2] |
| Density | See Table 2-1 |
| Viscosity | See Table 2-2 |
| Ionic Conductivity | See Table 2-3 |
| Melting Point | Data not available; a similar IL, [BMIM][TfO], melts at 16 °C[3] |
| Glass Transition Temp. | Data not available; a similar IL, [BMIM][TfO], is -82 °C[3] |
| Thermal Stability | Exhibits excellent thermal stability[1] |
Quantitative Data Summary
The following tables provide a detailed summary of the key quantitative properties of [OMIM][TfO].
Table 2-1: Density
| Temperature (°C) | Density (g/mL) |
| Not Specified | 1.19[1] |
Table 2-2: Viscosity
| Temperature (°C) | Viscosity (cP) |
| 25 | 296 ± 11[3] |
| 60 | 52 ± 1[3] |
Table 2-3: Ionic Conductivity
| Temperature (°C) | Ionic Conductivity (mS/cm) |
| 25 | 0.31 ± 0.06[3] |
| 60 | ~2.3 (estimated from graph)[3] |
Experimental Protocols
Detailed methodologies for the determination of the fundamental properties of ionic liquids are crucial for reproducible research. The following sections outline standard experimental protocols.
Density Measurement (Pycnometer Method)
A pycnometer provides a highly precise method for determining the density of liquids.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
-
Analytical balance
-
Thermostatic bath
-
Distilled water (or other reference liquid with a known density)
-
The ionic liquid sample ([OMIM][TfO])
-
Acetone or other suitable solvent for cleaning and drying
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.
-
Calibration with a Reference Liquid:
-
Fill the pycnometer with distilled water, ensuring no air bubbles are present.
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.
-
Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₁.
-
-
Measurement of the Ionic Liquid:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the ionic liquid ([OMIM][TfO]).
-
Repeat the process of inserting the stopper, equilibrating the temperature in the thermostatic bath to the same temperature as the reference liquid, drying the exterior, and weighing. Record this mass as m₂.
-
-
Calculation:
-
The density of the ionic liquid (ρ_IL) is calculated using the following formula: ρ_IL = (m₂ - m₀) / (m₁ - m₀) * ρ_water where ρ_water is the known density of water at the measurement temperature.
-
Viscosity Measurement (Rotational Rheometer)
A rotational rheometer is used to measure the viscosity of fluids by applying a shear stress and measuring the resulting shear rate.
Materials:
-
Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)
-
Temperature control unit (e.g., Peltier plate)
-
The ionic liquid sample ([OMIM][TfO])
Procedure:
-
Instrument Setup and Calibration: Turn on the rheometer and allow it to stabilize. Calibrate the instrument according to the manufacturer's instructions.
-
Sample Loading: Place a small, accurately measured volume of the ionic liquid onto the lower plate of the rheometer.
-
Geometry Positioning: Lower the upper geometry (cone or plate) to the correct gap setting. Ensure the sample fills the gap completely without overflowing.
-
Temperature Equilibration: Set the desired temperature using the temperature control unit and allow the sample to reach thermal equilibrium.
-
Measurement:
-
Perform a shear rate sweep, applying a range of shear rates to the sample and measuring the corresponding shear stress.
-
The viscosity (η) is calculated as the ratio of shear stress to shear rate.
-
Data is typically plotted as viscosity versus shear rate to identify the Newtonian plateau, where viscosity is independent of the shear rate.
-
-
Data Analysis: The viscosity at a given temperature is reported from the Newtonian region of the flow curve.
Ionic Conductivity Measurement (Conductivity Meter)
An AC conductivity bridge or a conductivity meter is used to measure the ionic conductivity of the ionic liquid.
Materials:
-
Conductivity meter with a conductivity cell (probe)
-
Thermostatic bath
-
The ionic liquid sample ([OMIM][TfO])
-
Standard potassium chloride (KCl) solutions for calibration
Procedure:
-
Calibration: Calibrate the conductivity meter using standard KCl solutions of known conductivity at a specific temperature. This determines the cell constant.
-
Sample Preparation: Place the ionic liquid sample in a clean, dry container.
-
Temperature Control: Immerse the container with the ionic liquid in a thermostatic bath set to the desired measurement temperature and allow it to equilibrate.
-
Measurement:
-
Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the conductivity value.
-
-
Data Recording: Record the temperature and the corresponding ionic conductivity. Repeat the measurement at different temperatures to determine the temperature dependence.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Materials:
-
Thermogravimetric analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
-
The ionic liquid sample ([OMIM][TfO])
-
Inert gas (e.g., nitrogen)
Procedure:
-
Instrument Setup: Turn on the TGA and the gas supply. Calibrate the instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan.
-
Measurement Program:
-
Place the sample pan in the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) under a continuous flow of inert gas.
-
-
Data Acquisition: The TGA software will record the sample mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve plots percentage mass loss versus temperature.
-
The onset decomposition temperature (T_onset) is a key parameter and is often determined as the temperature at which a significant mass loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition step.
-
Visualizations
The following diagrams illustrate the relationships between the structure and properties of [OMIM][TfO] and a typical workflow for its characterization.
Caption: Relationship between the molecular structure of [OMIM][TfO] and its key physicochemical properties.
Caption: A generalized experimental workflow for the synthesis, purification, and characterization of an ionic liquid.
References
An In-depth Technical Guide to the Synthesis of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for the ionic liquid 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf]. This document details the core synthetic methodologies, reaction mechanisms, and relevant quantitative data, presented in a format tailored for professionals in research and development.
Introduction
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a versatile ionic liquid characterized by its unique physicochemical properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds.[1] These attributes make it a valuable solvent and catalyst in various applications, including green chemistry, electrochemistry, and pharmaceutical research, where it can enhance the solubility of biomolecules.[1] The synthesis of [OMIM][OTf] is typically achieved through a two-step process: the formation of the 1-methyl-3-n-octylimidazolium cation followed by an anion exchange to introduce the trifluoromethanesulfonate anion.
Synthesis Pathway and Mechanism
The most common and efficient pathway for the synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate involves two sequential reactions:
-
N-Alkylation of 1-Methylimidazole: This step involves the quaternization of 1-methylimidazole with an n-octyl halide (typically bromide or chloride) to produce the 1-methyl-3-n-octylimidazolium halide salt. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Anion Exchange: The halide anion of the intermediate salt is then exchanged for the trifluoromethanesulfonate anion. This is typically achieved through a metathesis reaction with a trifluoromethanesulfonate salt or by using an anion exchange resin.
Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Halide ([OMIM][X])
The first step is the synthesis of the cation. A common method is the reaction of 1-methylimidazole with 1-bromooctane.
Reaction Mechanism:
The reaction is a classic SN2 reaction. The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromooctane. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
Figure 1: N-Alkylation of 1-Methylimidazole.
Step 2: Anion Exchange to form [OMIM][OTf]
The second step involves replacing the halide anion with the trifluoromethanesulfonate anion. A common and effective method for this is the use of an anion exchange resin.
Reaction Mechanism:
The process involves passing a solution of the 1-methyl-3-n-octylimidazolium halide through a column packed with an anion exchange resin (e.g., Amberlyst A-26) that has been pre-loaded with trifluoromethanesulfonate anions. The halide ions in the solution are exchanged for the trifluoromethanesulfonate ions on the resin, resulting in the desired ionic liquid in the eluate.
Figure 2: Anion Exchange Workflow.
Experimental Protocols
Synthesis of 1-Methyl-3-n-octylimidazolium Bromide ([OMIM][Br])
This protocol is adapted from a reported ultrasound-assisted, solvent-free synthesis which provides a high yield.[2]
-
Materials:
-
1-Methylimidazole
-
1-Bromooctane
-
-
Procedure:
-
In a suitable reaction vessel, combine 1-methylimidazole and 1-bromooctane in a 1:1 molar ratio.
-
Subject the reaction mixture to ultrasound irradiation at a temperature of 20-30°C for 5 hours.
-
After the reaction is complete, the product, 1-methyl-3-n-octylimidazolium bromide, is obtained as a viscous liquid.
-
The purity of the product can be verified using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[2]
-
Anion Exchange to Synthesize 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
This is a general procedure for anion exchange using an anion exchange resin, which can be adapted for the synthesis of [OMIM][OTf].[3][4]
-
Materials:
-
1-Methyl-3-n-octylimidazolium bromide ([OMIM][Br])
-
Anion exchange resin (e.g., Amberlyst A-26, OH⁻ form)
-
Ammonium trifluoromethanesulfonate or Trifluoromethanesulfonic acid
-
Methanol
-
-
Procedure:
-
Resin Preparation:
-
Pack a glass column with the anion exchange resin.
-
To load the trifluoromethanesulfonate anion onto the resin, pass a solution of ammonium trifluoromethanesulfonate or a dilute solution of trifluoromethanesulfonic acid through the column until the eluate has the same pH as the initial solution.
-
Wash the resin thoroughly with methanol until the eluate is neutral.
-
-
Anion Exchange:
-
Dissolve the synthesized 1-methyl-3-n-octylimidazolium bromide in methanol to prepare a solution of 50-60 mM.
-
Pass this solution through the prepared anion exchange column.
-
Wash the column with additional methanol to ensure all the product is eluted.
-
-
Product Isolation:
-
Combine the eluates.
-
Remove the methanol under reduced pressure (e.g., using a rotary evaporator).
-
Dry the resulting oil in a vacuum oven at 60°C over a desiccant (e.g., P₂O₅ and KOH) to remove any residual water and solvent.
-
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate and its intermediate.
Table 1: Synthesis Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. N-Alkylation | 1-Methylimidazole, 1-Bromooctane | Solvent-free (Ultrasound) | 20-30 | 5 | 98 | [2] |
| 2. Anion Exchange | [OMIM][Br], Anion Exchange Resin | Methanol | Room Temperature | - | - | [3][4] |
Note: The yield for the anion exchange step is typically high but is not explicitly reported in the general protocol.
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| [OMIM][Br] | C₁₂H₂₃BrN₂ | 275.23 | 10.23 (s, 1H), 7.52 (m, 2H), 4.25 (t, 2H), 4.08 (s, 3H), 1.88 (m, 2H), 1.25 (m, 10H), 0.86 (t, 3H) | 137.06, 123.56, 122.01, 50.04, 36.43, 31.65, 30.29, 28.98, 28.91, 26.34, 22.52, 14.01 |
| [OMIM][OTf] | C₁₃H₂₃F₃N₂O₃S | 344.39 | Not explicitly found for [OMIM][OTf] | Not explicitly found for [OMIM][OTf] |
Note: The NMR data for [OMIM][Br] is from a synthesis using 1-bromooctane.[2] Specific NMR data for the final [OMIM][OTf] product was not available in the searched literature, but the cation peaks are expected to be very similar.
Logical Relationships in Synthesis
The synthesis of [OMIM][OTf] follows a logical progression where the properties of the intermediate and the choice of reagents in the second step are critical for the purity and yield of the final product.
Figure 3: Logical Flow of Synthesis.
Conclusion
The synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate is a well-established two-step process that is both efficient and high-yielding. The initial N-alkylation of 1-methylimidazole can be performed under solvent-free conditions with high efficiency. The subsequent anion exchange, particularly using a resin-based method, offers a straightforward and clean route to the final, high-purity ionic liquid. This guide provides the essential details for researchers and professionals to replicate and understand the synthesis of this important ionic liquid for their specific applications.
References
A Comprehensive Technical Guide to 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, an ionic liquid, is a subject of increasing interest across various scientific disciplines, including green chemistry, electrochemistry, and biotechnology.[1] Its unique physicochemical properties, such as low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic substances, make it a versatile solvent and catalyst in numerous applications.[1] This technical guide provides an in-depth overview of its chemical identity, properties, a representative synthesis protocol, and its applications, with a particular focus on its relevance to drug development and life sciences research.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 1-methyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate .[2] It consists of a 1-methyl-3-n-octylimidazolium cation and a trifluoromethanesulfonate anion.
-
Cation: 1-Methyl-3-n-octylimidazolium ([C₈MIM]⁺)
-
Anion: Trifluoromethanesulfonate ([OTf]⁻)
The structure is characterized by an imidazolium ring with a methyl group and an n-octyl chain attached to the two nitrogen atoms. This combination of a relatively long alkyl chain on the cation contributes to its distinct solvent properties.
Physicochemical Properties
The properties of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate | Sigma-Aldrich[2] |
| Synonyms | 1-Methyl-3-n-octylimidazolium triflate | Chem-Impex[1] |
| CAS Number | 403842-84-2 | Sigma-Aldrich, Chem-Impex[1][2] |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | Sigma-Aldrich, Chem-Impex[1][2] |
| Molecular Weight | 344.39 g/mol | Chem-Impex, SCBT[1][3] |
| Appearance | Colorless to slightly yellow liquid or semi-solid | Sigma-Aldrich, Chem-Impex[1][2] |
| Density | 1.19 g/mL | Chem-Impex[1] |
| Refractive Index (n20/D) | 1.44 | Chem-Impex[1] |
| Purity | ≥98% (HPLC) to ≥99% | Chem-Impex, SCBT[1][3] |
| Storage Temperature | Room temperature, inert atmosphere | Sigma-Aldrich[2] |
| InChI Key | BCVMAYRUJBXMAP-UHFFFAOYSA-M | Sigma-Aldrich[2] |
Synthesis and Experimental Protocols
The synthesis of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate is typically achieved through a two-step process: N-alkylation of 1-methylimidazole to form a halide salt, followed by anion metathesis (exchange) to introduce the trifluoromethanesulfonate anion. While specific protocols may vary, a representative procedure is detailed below, based on common synthesis strategies for similar ionic liquids.[4][5]
Representative Synthesis Protocol
Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Halide (e.g., Bromide)
-
Reactants: Equimolar amounts of freshly distilled 1-methylimidazole and 1-bromooctane are used.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, 1-methylimidazole is added.
-
1-bromooctane is added dropwise to the flask while stirring.
-
The reaction mixture is heated (typically 60-80 °C) and stirred for 24-48 hours. The reaction progress can be monitored by TLC or NMR.
-
For a greener approach, the reaction can be performed under solvent-free conditions, potentially with ultrasound assistance to increase the reaction rate.[5]
-
-
Work-up and Purification:
-
After the reaction is complete, the resulting viscous liquid is cooled to room temperature.
-
The product is washed multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.
-
The purified 1-methyl-3-n-octylimidazolium bromide is then dried under vacuum to remove residual solvent.
-
Step 2: Anion Metathesis to form 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
-
Reactants: The 1-methyl-3-n-octylimidazolium bromide from Step 1 and an equimolar amount of a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate).
-
Procedure:
-
The imidazolium bromide is dissolved in a suitable solvent (e.g., acetone or acetonitrile).
-
The trifluoromethanesulfonate salt, dissolved in the same solvent, is added to the solution.
-
The mixture is stirred at room temperature for several hours (e.g., 12-24 hours). A precipitate of the halide salt (e.g., LiBr or AgBr) will form.
-
-
Work-up and Purification:
-
The precipitated halide salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting ionic liquid is washed with deionized water to remove any remaining inorganic salts. For hydrophobic ionic liquids, this can be done via liquid-liquid extraction.
-
The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to ensure the removal of all volatile impurities and water.
-
Synthesis Workflow Diagram
Caption: Generalized two-step synthesis of the target ionic liquid.
Applications in Research and Drug Development
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a versatile compound with applications spanning several research areas. Its utility is particularly noted in fields relevant to pharmaceutical and biotechnological development.
-
Green Chemistry: As an ionic liquid, it serves as an environmentally benign alternative to volatile organic solvents, reducing waste and toxicity in chemical reactions.[1]
-
Biotechnology and Drug Development: It is effective in enhancing the solubility of biomolecules, which is a critical aspect of drug formulation and bioprocessing.[1] Its use as a solvent can aid in the extraction and purification of active pharmaceutical ingredients (APIs) and other biological compounds.[1]
-
Separation Processes: The compound is utilized in advanced separation techniques like liquid-liquid extraction and chromatography, which are fundamental for purifying complex mixtures in the pharmaceutical industry.[1]
-
Material Science: It is explored in the synthesis of novel polymers and composites, which could lead to new materials for drug delivery systems or medical devices.[1]
-
Electrochemistry: Due to its ionic conductivity and stability, it finds use in the development of advanced batteries and supercapacitors.[1]
Application Pathways Diagram
Caption: Core applications of the ionic liquid in scientific research.
Safety and Handling
Based on available safety data, 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate requires careful handling in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
It is recommended to handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a valuable ionic liquid with a unique profile of properties that make it suitable for a wide range of advanced scientific applications. For researchers in drug development and biotechnology, its capacity to act as a green solvent and enhance the solubility of complex biomolecules presents significant opportunities for innovation in synthesis, purification, and formulation. As research into ionic liquids continues to expand, the potential applications for this and similar compounds are likely to grow, further establishing their role in modern chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to 1-Octyl-3-methylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-octyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid with significant potential in various scientific and industrial applications, including the pharmaceutical sciences. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging roles in drug development, particularly in enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).
Chemical Identity and Molecular Structure
1-Octyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [OMIM][OTf], is a room-temperature ionic liquid. Its chemical structure consists of a 1-octyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion.
-
CAS Number: 403842-84-2[1]
-
Molecular Formula: C13H23F3N2O3S[1]
-
Molecular Weight: 344.39 g/mol [1]
-
IUPAC Name: 1-methyl-3-octyl-1H-imidazol-3-ium trifluoromethanesulfonate
The molecular structure is characterized by the imidazolium ring with a methyl group and a long octyl chain, which imparts specific solubility characteristics, and the triflate anion, which influences its thermal and electrochemical stability.
Physicochemical Properties
The properties of [OMIM][OTf] make it a versatile solvent and material for various applications. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Purity | ≥99% | [1] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid | |
| Melting Point | -20 °C | |
| Density | 1.20 g/cm³ at 25 °C | |
| Viscosity | 226 cP at 25 °C | |
| Ionic Conductivity | 0.79 mS/cm at 30 °C |
Synthesis of [OMIM][OTf]: Experimental Protocol
The synthesis of 1-octyl-3-methylimidazolium trifluoromethanesulfonate can be achieved through a two-step process involving the quaternization of 1-methylimidazole followed by anion exchange.
Step 1: Synthesis of 1-octyl-3-methylimidazolium bromide ([OMIM]Br)
A detailed, ultrasound-assisted, solvent-free method has been reported for the synthesis of the intermediate, 1-octyl-3-methylimidazolium bromide.
-
Reactants: 1-methylimidazole and 1-bromooctane.
-
Procedure:
-
Equimolar amounts of 1-methylimidazole and 1-bromooctane are combined in a reaction vessel.
-
The mixture is subjected to ultrasound irradiation at 40 kHz in an ultrasonic bath.
-
The reaction is carried out for 5 hours at a temperature of 20-30°C.
-
The resulting ionic liquid is washed with ethyl acetate and dried under vacuum to yield the pure product.
-
-
Yield: A high yield of 98% has been reported for this method.[2]
Step 2: Anion Exchange
The bromide anion of [OMIM]Br is then exchanged for the trifluoromethanesulfonate anion. This is typically achieved by reacting the bromide salt with a triflate salt, such as lithium triflate or silver triflate.
-
Reactants: 1-octyl-3-methylimidazolium bromide and a triflate salt (e.g., LiOTf or AgOTf).
-
General Procedure:
-
[OMIM]Br is dissolved in a suitable solvent (e.g., acetone or acetonitrile).
-
An equimolar amount of the triflate salt is added to the solution.
-
The mixture is stirred at room temperature for several hours.
-
The resulting precipitate (LiBr or AgBr) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the final product, [OMIM][OTf].
-
The product is then washed with water to remove any remaining inorganic salts and dried under vacuum.[3]
-
The following diagram illustrates the general workflow for the synthesis of [OMIM][OTf].
Applications in Drug Development
Ionic liquids, including [OMIM][OTf], are gaining attention in the pharmaceutical industry due to their unique properties as solvents and formulation excipients.[4]
Enhancing Solubility of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Ionic liquids like [OMIM][OTf] have been investigated as potential solvents to enhance the solubility of such compounds.[4] The long octyl chain on the imidazolium cation can create hydrophobic domains, while the ionic nature of the molecule allows for interactions with polar functional groups, making it a suitable solvent for a wide range of APIs.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The equilibrium solubility of an API in [OMIM][OTf] can be determined using a modified shake-flask method.
-
Preparation: An excess amount of the solid API is added to a known volume of [OMIM][OTf] in a sealed container.
-
Equilibration: The mixture is agitated in a thermostatically controlled shaker bath at a specific temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase, often by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved API in the [OMIM][OTf] sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molar concentration.
Potential in Transdermal Drug Delivery
The properties of [OMIM][OTf] suggest its potential use in transdermal drug delivery systems. Its nature as an ionic liquid can influence the permeability of the stratum corneum, the main barrier to drug absorption through the skin. Some ionic liquids can act as penetration enhancers by disrupting the highly ordered lipid structure of the stratum corneum, thereby facilitating the passage of drug molecules. The amphiphilic nature of the [OMIM]+ cation, with its long alkyl chain and charged imidazolium headgroup, is a key feature for this potential application.
Biocatalysis and Enzyme Stability
Ionic liquids have been shown to be suitable media for enzymatic reactions. They can provide a non-aqueous environment that can enhance the stability and activity of certain enzymes. While specific studies on [OMIM][OTf] are limited, related imidazolium-based ionic liquids have been investigated for this purpose. For instance, studies on the effects of 1-octyl-3-methylimidazolium bromide on antioxidant enzymes in mouse liver have been conducted, indicating the interaction of such ionic liquids with biological systems.[5]
Conclusion
1-Octyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid with a well-defined chemical structure and a unique set of physicochemical properties. Its synthesis is achievable through established chemical routes. While its application in drug development is still an emerging field, its potential to enhance the solubility of poorly soluble drugs and act as a component in novel drug delivery systems warrants further investigation. The detailed protocols and data presented in this guide are intended to support researchers and scientists in exploring the full potential of [OMIM][OTf] in pharmaceutical and other scientific disciplines.
References
The Dawn of a Greener Era in Chemistry: An In-depth Technical Guide to Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of sustainable scientific practices has propelled the exploration of novel materials and methodologies. Among the most promising innovations are ionic liquids (ILs), a class of salts with melting points below 100°C, often hailed as "designer solvents" for their tunable physicochemical properties.[1][2][3] This technical guide delves into the core of imidazolium-based ionic liquids, a prominent and versatile family of ILs, elucidating their synthesis, fundamental properties, and transformative applications in green chemistry.
Introduction: The Imperative for Greener Solvents
Traditional volatile organic compounds (VOCs) have long been the workhorses of the chemical industry. However, their detrimental environmental impact, including air pollution and potential toxicity, necessitates a paradigm shift.[2] Imidazolium-based ionic liquids have emerged as a compelling alternative, offering a unique combination of negligible vapor pressure, high thermal and chemical stability, and a remarkable ability to dissolve a wide range of polar and non-polar substances.[1][3][4] Their properties can be meticulously tailored by modifying the alkyl substituents on the imidazolium cation and by pairing it with different anions, opening up a vast chemical space for specific applications.[1][5]
Synthesis of Imidazolium-Based Ionic Liquids
The synthesis of imidazolium-based ILs is a cornerstone of their accessibility and utility. The most common method involves a two-step process: N-alkylation of an imidazole derivative followed by anion exchange.
General Synthesis Pathway
The synthesis typically begins with the quaternization of a 1-alkylimidazole (e.g., 1-methylimidazole) with an alkyl halide (e.g., 1-chlorobutane or 1-bromoethane) to form the corresponding 1-alkyl-3-alkylimidazolium halide.[6][7] This initial product can then undergo anion metathesis with a metal salt or a Brønsted acid to introduce a variety of anions, thereby tuning the IL's properties.[8][9]
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
This protocol is a representative example of the synthesis of a common imidazolium-based ionic liquid.
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Toluene (or another suitable solvent)
-
Ethyl acetate (for washing)
-
Activated charcoal (for purification)
-
Alumina (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in toluene.[6]
-
Addition of Alkyl Halide: Slowly add 1-chlorobutane (1.1 eq) to the stirred solution.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours.[6][10] The product, [BMIM][Cl], will begin to form as a second, denser liquid phase.
-
Isolation: After cooling to room temperature, separate the lower ionic liquid layer from the toluene. The product can be further precipitated by cooling the reaction mixture to a low temperature (e.g., -20°C).[6]
-
Washing: Wash the crude [BMIM][Cl] multiple times with ethyl acetate to remove unreacted starting materials and impurities.[10]
-
Purification: For higher purity, the ionic liquid can be treated with activated charcoal and passed through a short column of alumina.[11]
-
Drying: Remove any residual solvent and water by drying under vacuum at an elevated temperature (e.g., 60-100°C) until a constant weight is achieved.[10][11]
Physicochemical Properties: A Tunable Landscape
The immense appeal of imidazolium-based ILs stems from the ability to fine-tune their properties by altering the cation and anion.[1][5]
Data Presentation: Key Properties of Common Imidazolium-Based Ionic Liquids
The following tables summarize key physicochemical data for a selection of common imidazolium-based ionic liquids.
Table 1: Melting Point of Selected Imidazolium-Based Ionic Liquids
| Cation | Anion | Melting Point (°C) |
| 1-Ethyl-3-methylimidazolium ([EMIM]) | Tetrafluoroborate ([BF4]⁻) | 13 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Chloride ([Cl]⁻) | 66-67 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF6]⁻) | 10 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Tetrafluoroborate ([BF4]⁻) | -81 |
| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | -4 |
| 1-Octyl-3-methylimidazolium ([OMIM]) | Tetrafluoroborate ([BF4]⁻) | -78 |
Note: Melting points can be significantly affected by impurities, particularly water.[12]
Table 2: Viscosity of Selected Imidazolium-Based Ionic Liquids at 25°C
| Cation | Anion | Viscosity (mPa·s) |
| 1-Ethyl-3-methylimidazolium ([EMIM]) | Acetate ([AcO]⁻) | 92 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF6]⁻) | 218 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Tetrafluoroborate ([BF4]⁻) | 94 |
| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | 69.4 |
| 1-Ethyl-3-methylimidazolium ([EMIM]) | Bis(fluorosulfonyl)imide ([FSI]⁻) | 18 |
Note: Viscosity is highly dependent on temperature and water content.[13][14]
Table 3: Thermal Decomposition Temperature of Selected Imidazolium-Based Ionic Liquids
| Cation | Anion | Decomposition Temperature (Tdec) (°C) |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Acetate ([OAc]⁻) | ~220 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Chloride ([Cl]⁻) | ~250 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Methyl Sulfate ([MeSO4]⁻) | ~390 |
| 1-Hexyl-3-methylimidazolium ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | >400 |
| 1-Decyl-3-methylimidazolium ([DMIM]) | Bromide ([Br]⁻) | ~320 |
Note: Decomposition temperature can vary depending on the experimental method (e.g., TGA) and the atmosphere (e.g., nitrogen or air).[15][16][17]
Applications in Green Chemistry
The unique properties of imidazolium-based ionic liquids make them highly attractive for a wide range of applications in green chemistry, particularly as solvents and catalysts.
Imidazolium-Based Ionic Liquids as Green Solvents
Their low volatility significantly reduces air pollution and workplace exposure risks associated with traditional organic solvents. Furthermore, their ability to dissolve a diverse array of compounds, including biomass components like cellulose, has opened new avenues for biorefining.[3][7] The dissolution of lignocellulosic biomass in ILs is a critical step in the production of biofuels and bio-based chemicals.[7]
Catalytic Applications: Dual Role as Solvent and Catalyst
Imidazolium-based ILs can act as more than just inert solvents; they can actively participate in and influence chemical reactions.[5][18] They can stabilize catalytic species, and in some cases, the imidazolium cation itself can act as a precursor to N-heterocyclic carbene (NHC) ligands, which are highly effective in transition metal catalysis.[19]
The Heck reaction, a cornerstone of carbon-carbon bond formation, has been successfully carried out in imidazolium-based ILs. The ionic liquid can serve as the solvent and, in some instances, can form catalytically active palladium-NHC complexes in situ.[20][21]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., sodium acetate, NaOAc)
-
Imidazolium-based ionic liquid (e.g., [BMIM][Br])
-
Internal standard for GC analysis (e.g., octadecane)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 eq), alkene (1.2 eq), base (1.1 eq), and palladium catalyst (e.g., 1 mol%).[21]
-
Addition of Ionic Liquid: Add the imidazolium-based ionic liquid to the vial to act as the solvent.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (e.g., 24 hours).[21]
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Product Isolation: After the reaction is complete, the product can typically be extracted from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or hexane). The ionic liquid containing the catalyst can often be recycled for subsequent reactions.
Environmental Considerations: Toxicity and Biodegradability
While often touted as "green" solvents, it is crucial to critically assess the environmental footprint of imidazolium-based ionic liquids. Their toxicity and biodegradability are key factors in their overall sustainability.
Research has shown that the toxicity of imidazolium-based ILs is strongly dependent on the length of the alkyl chain on the cation; longer alkyl chains tend to be more toxic.[22][23] The type of anion generally has a lesser effect on toxicity.[22]
Furthermore, many common imidazolium-based ILs are not readily biodegradable.[22][23] However, studies have indicated that ILs with longer alkyl side chains (e.g., C6 or C8) may exhibit some degree of primary biodegradation.[24] The imidazolium ring itself is often resistant to cleavage by microorganisms.[24]
Conclusion and Future Outlook
Imidazolium-based ionic liquids represent a significant advancement in the development of green chemical technologies. Their tunable properties, low volatility, and diverse applications as both solvents and catalysts position them as powerful tools for researchers and drug development professionals. However, a comprehensive understanding of their entire life cycle, including their synthesis, use, and end-of-life fate, is essential for their responsible and sustainable implementation. Future research will undoubtedly focus on the design of even more benign and biodegradable ionic liquids, further solidifying their role in the future of green chemistry. The continued exploration of their catalytic potential and their application in novel areas such as materials science and energy storage promises a vibrant and impactful future for this remarkable class of compounds.[19][25]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 8. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ajer.org [ajer.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. iris.uniroma1.it [iris.uniroma1.it]
- 20. mdpi.com [mdpi.com]
- 21. pcliv.ac.uk [pcliv.ac.uk]
- 22. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
Unveiling the Potential of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate: A Technical Guide for Researchers
An in-depth exploration of the core characteristics and applications of the ionic liquid, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, tailored for researchers, scientists, and drug development professionals.
Introduction
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high thermal stability, low volatility, and excellent solvation capabilities, makes it a versatile tool in green chemistry, electrochemistry, and notably, in pharmaceutical sciences and drug development.[1] This technical guide provides a comprehensive overview of the key characteristics of [OMIM][OTf], including its physicochemical properties, synthesis and characterization protocols, and its burgeoning applications in the pharmaceutical landscape.
Core Physicochemical Properties
The utility of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate in diverse applications stems from its distinct physicochemical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | [1][2] |
| Molecular Weight | 344.39 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid or low melting solid | [1][2][3] |
| Density | 1.19 g/mL | [1] |
| Refractive Index | n20/D 1.44 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 403842-84-2 | [1][2] |
| Property of [OMIM][NTf₂] | Value | Reference |
| Molecular Formula | C₁₄H₂₃F₆N₃O₄S₂ | [4][5] |
| Molecular Weight | 475.47 g/mol | [5] |
| Melting Point | -43 °C | [5] |
| Viscosity | 106 cP (at 20 °C) | [5] |
| Density | 1.32 g/cm³ (at 25 °C) | [5] |
| Ionic Conductivity | 1.00 mS/cm (at 20 °C) | [5] |
Synthesis and Characterization: Experimental Protocols
The synthesis of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate typically follows a two-step process involving the quaternization of an imidazole followed by anion exchange.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Halide
-
Reactants: 1-methylimidazole and 1-bromooctane (or another 1-halo-octane).
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile. Add a slight molar excess of 1-bromooctane to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting viscous liquid is the 1-methyl-3-n-octylimidazolium bromide intermediate. Wash the product with a non-polar solvent like hexane to remove any unreacted starting materials.
Step 2: Anion Exchange
-
Reactants: 1-Methyl-3-n-octylimidazolium bromide and a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate).
-
Procedure: Dissolve the 1-methyl-3-n-octylimidazolium bromide in a suitable solvent like methanol or acetone. In a separate flask, dissolve an equimolar amount of the trifluoromethanesulfonate salt in the same solvent.
-
Reaction: Slowly add the trifluoromethanesulfonate salt solution to the imidazolium bromide solution with constant stirring. A precipitate of the insoluble halide salt (e.g., LiBr or AgBr) will form.
-
Purification: Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange. Filter the mixture to remove the precipitated salt. The filtrate contains the desired 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate.
-
Final Purification: Remove the solvent from the filtrate under reduced pressure. The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and water.
Experimental Protocol: Characterization
The purity and identity of the synthesized 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate can be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra will confirm the presence of the imidazolium ring protons and the methyl and octyl chain protons and carbons, and their chemical shifts will be indicative of the ionic liquid's structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the neat ionic liquid. Characteristic peaks for the C-H stretching of the alkyl chains, the C=N and C=C stretching of the imidazolium ring, and the S=O and C-F stretching of the trifluoromethanesulfonate anion should be observed.
-
-
Thermogravimetric Analysis (TGA):
-
To determine the thermal stability, heat a small sample of the ionic liquid under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The onset of weight loss indicates the decomposition temperature. This ionic liquid is known for its excellent thermal stability.[1]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the cation ([OMIM]⁺) and the anion ([OTf]⁻).
-
-
Water Content:
-
The water content of the ionic liquid should be determined by Karl Fischer titration, as water can significantly affect its physicochemical properties.
-
Applications in Drug Development
The unique properties of 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate make it a valuable tool in various stages of drug development, from formulation to delivery.
Enhancing Solubility of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability. Ionic liquids like [OMIM][OTf] can act as effective solvents or co-solvents to enhance the solubility of these challenging APIs.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate | 403842-84-2 [sigmaaldrich.com]
- 3. 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide | C14H23F6N3O4S2 | CID 12184591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Emerging Role of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in Organic Catalysis: A Review of Potential Applications
Introduction: 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered interest within the scientific community for its potential applications in organic synthesis. Ionic liquids are valued for their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, which make them attractive alternatives to traditional volatile organic solvents. The catalytic activity of ionic liquids can arise from the specific combination of their cationic and anionic components. In the case of [OMIM][OTf], the imidazolium cation and the trifluoromethanesulfonate (triflate) anion may both contribute to its catalytic capabilities. While specific, detailed applications of [OMIM][OTf] as a primary catalyst are still emerging in the literature, the known reactivity of similar imidazolium-based and triflate-containing systems allows for the extrapolation of its potential uses in key organic transformations.
This document aims to provide researchers, scientists, and drug development professionals with an overview of the plausible catalytic applications of [OMIM][OTf], drawing parallels from closely related ionic liquids and catalytic systems. Due to the limited availability of specific experimental data for [OMIM][OTf] as a catalyst, the following sections will present generalized protocols and discuss the potential for its use in several important classes of organic reactions.
Potential Catalytic Applications
Based on the known catalytic activity of other imidazolium triflate salts and metal triflates, [OMIM][OTf] is a promising candidate for catalyzing a range of acid-catalyzed reactions. The triflate anion is the conjugate base of a superacid, trifluoromethanesulfonic acid, making it a very weak nucleophile and a good leaving group, which can enhance the Lewis or Brønsted acidity of a system. The imidazolium cation can also play a role in stabilizing reaction intermediates.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. While traditionally catalyzed by strong Lewis acids like aluminum chloride, the use of acidic ionic liquids is a growing area of interest. Imidazolium-based ionic liquids containing triflate anions have been shown to catalyze this reaction, acting as both the solvent and the catalyst.
Hypothetical Reaction Scheme:
Caption: Hypothetical Friedel-Crafts acylation of anisole catalyzed by [OMIM][OTf].
General Protocol for Friedel-Crafts Acylation (Illustrative Example):
-
To a stirred solution of the aromatic substrate (e.g., anisole, 1.0 eq.) in [OMIM][OTf] (used as a solvent or co-solvent), add the acylating agent (e.g., acetic anhydride, 1.2 eq.).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The ionic liquid phase can be washed, dried under vacuum, and potentially reused.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data from Similar Systems:
| Catalyst | Aromatic Substrate | Acylating Agent | Yield (%) | Reference |
| Allyl-MIM-Triflate | Anisole | Acetic Anhydride | 95 (para-isomer) | N/A |
Note: This data is for a similar, not identical, ionic liquid and is provided for illustrative purposes only. Specific yields for [OMIM][OTf] would require experimental validation.
Esterification Reactions
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is another acid-catalyzed process where ionic liquids have shown significant promise. Acidic ionic liquids can drive the reaction forward and facilitate product separation.
Hypothetical Reaction Scheme:
Caption: Hypothetical esterification of acetic acid with n-butanol catalyzed by [OMIM][OTf].
General Protocol for Esterification (Illustrative Example):
-
In a round-bottom flask, combine the carboxylic acid (e.g., acetic acid, 1.0 eq.), the alcohol (e.g., n-butanol, 1.5 eq.), and [OMIM][OTf] (catalytic amount, e.g., 10 mol%).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and separate the product from the ionic liquid. This may be achieved by decantation if the product is immiscible, or by extraction with a suitable solvent.
-
The ionic liquid can be recovered by removing any residual solvent under vacuum and reused.
-
The product layer or extract is washed, dried, and purified as necessary.
Quantitative Data from Similar Systems:
| Catalyst | Carboxylic Acid | Alcohol | Conversion (%) | Reference |
| [bmim][HSO4] | Acetic Acid | n-Butanol | >90 | N/A |
Note: This data is for an imidazolium ionic liquid with a different acidic anion and is for illustrative purposes. The catalytic efficiency of [OMIM][OTf] may differ.
Aldol Condensation
The aldol condensation, which forms a β-hydroxy carbonyl compound or an α,β-unsaturated carbonyl compound, can be catalyzed by both acids and bases. Acidic ionic liquids can act as catalysts for this transformation.
Hypothetical Reaction Scheme:
Caption: Hypothetical aldol condensation of benzaldehyde with acetone catalyzed by [OMIM][OTf].
General Protocol for Aldol Condensation (Illustrative Example):
-
Combine the aldehyde (e.g., benzaldehyde, 1.0 eq.) and the ketone (e.g., acetone, excess) in the presence of a catalytic amount of [OMIM][OTf]. The ionic liquid can also be used as the reaction medium.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the formation of the product by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
The aqueous phase containing the ionic liquid can be concentrated to recover the catalyst.
-
The organic phase is washed, dried, and concentrated, and the product is purified by standard methods.
Conclusion and Future Outlook
While direct and extensive studies on the catalytic applications of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate are currently limited in publicly available literature, its structural features strongly suggest its potential as a catalyst for a variety of important organic transformations. The illustrative protocols provided here, based on the behavior of similar ionic liquids, offer a starting point for researchers interested in exploring the catalytic capabilities of [OMIM][OTf]. Further experimental investigation is necessary to determine the optimal reaction conditions, catalytic efficiency, and reusability of [OMIM][OTf] for specific reactions. The development of detailed application notes and robust protocols will depend on such future research, which will undoubtedly contribute to the growing field of ionic liquid catalysis and green chemistry.
Application Notes and Protocols for [OMIM][OTf] in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-octyl-3-methylimidazolium trifluoromethanesulfonate ([OMIM][OTf]) in various electrochemical applications. [OMIM][OTf] is a room-temperature ionic liquid (IL) that has garnered significant interest due to its wide electrochemical window, reasonable ionic conductivity, and thermal stability. These properties make it a suitable electrolyte for a range of electrochemical devices and studies.
Physicochemical Properties of [OMIM][OTf]
The physical and electrochemical properties of [OMIM][OTf] are crucial for designing and interpreting electrochemical experiments. The following tables summarize key quantitative data for [OMIM][OTf] and related imidazolium-based triflate ionic liquids for comparison.
Table 1: Physicochemical Properties of Imidazolium-Based Triflate Ionic Liquids
| Ionic Liquid | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (cP) at 25°C | Ionic Conductivity (mS/cm) at 25°C |
| [EMIM][OTf] | C₇H₁₁F₃N₂O₃S | 260.24 | -9[1] | 1.39[1] | 40 - 70 | 9.2[1] |
| [BMIM][OTf] | C₉H₁₅F₃N₂O₃S | 288.29 | - | ~1.28 | 110 - 140 | 3.5 - 4.5 |
| [HMIM][OTf] | C₁₁H₁₉F₃N₂O₃S | 316.34 | - | ~1.17 | 200 - 250 | 1.0 - 1.5 |
| [OMIM][OTf] | C₁₃H₂₃F₃N₂O₃S | 344.40 | - | ~1.12 | 296 ± 11 [2][3] | 0.5 - 1.0 |
| [DMIM][OTf] | C₁₅H₂₇F₃N₂O₃S | 372.45 | - | ~1.08 | 350 - 400 | 0.3 - 0.6 |
Note: Values for [BMIM][OTf], [HMIM][OTf], and [DMIM][OTf] are approximate and gathered from various sources for comparative purposes. The viscosity and conductivity of ionic liquids are highly dependent on purity, especially water content.
Safety and Handling Precautions
Proper handling of [OMIM][OTf] is essential to ensure laboratory safety.
-
General Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [OMIM][OTf] is hygroscopic and should be stored under an inert, dry atmosphere.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
In Case of Contact :
-
Skin : Immediately wash with plenty of soap and water.
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage : Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.
Experimental Protocols
The following sections provide detailed protocols for common electrochemical techniques using [OMIM][OTf] as the electrolyte.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of a species and determine the electrochemical window of the electrolyte.
Protocol:
-
Electrolyte Preparation :
-
Dry the [OMIM][OTf] under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water, as water can significantly narrow the electrochemical window.
-
If studying a specific analyte, dissolve it in the dried [OMIM][OTf] to the desired concentration (typically in the range of 1-10 mM). Stir until fully dissolved. All preparation should be performed in a glovebox under an inert atmosphere (e.g., Argon) to prevent moisture contamination.
-
-
Electrochemical Cell Assembly :
-
A standard three-electrode setup is used.
-
Working Electrode (WE) : Glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode (e.g., 3 mm diameter). Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally dry it thoroughly before introduction into the glovebox.
-
Counter Electrode (CE) : A platinum wire or mesh with a surface area significantly larger than the working electrode.
-
Reference Electrode (RE) : A quasi-reference electrode, such as a silver wire (Ag/AgCl) or a platinum wire, is commonly used in ionic liquids. It is important to note that the potential of this electrode is not stable and should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) if absolute potential values are required.
-
-
-
Experimental Procedure :
-
Assemble the three electrodes in an electrochemical cell inside the glovebox.
-
Add the prepared [OMIM][OTf] electrolyte to the cell, ensuring the electrodes are sufficiently immersed.
-
Connect the electrodes to a potentiostat.
-
To determine the electrochemical window of neat [OMIM][OTf], set the potential range to scan from the open-circuit potential (OCP) towards negative potentials until the cathodic limit is observed (reductive decomposition of the imidazolium cation), and then towards positive potentials until the anodic limit is reached (oxidative decomposition of the triflate anion). A typical starting range could be -2.5 V to +2.5 V vs. Ag/AgCl (quasi-reference).
-
Set the scan rate. A typical starting scan rate is 50-100 mV/s.
-
Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.
-
Diagram of Cyclic Voltammetry Workflow:
Caption: Workflow for performing cyclic voltammetry with [OMIM][OTf].
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the interfacial properties of an electrode-electrolyte system, including charge transfer resistance and double-layer capacitance.
Protocol:
-
Electrolyte and Cell Preparation : Follow the same procedures as for Cyclic Voltammetry (Section 3.1, steps 1 and 2).
-
Experimental Procedure :
-
Connect the assembled three-electrode cell to a potentiostat equipped with a frequency response analyzer (FRA).
-
Set the DC potential. This is typically the open-circuit potential (OCP) for characterizing the system at equilibrium, or a specific potential of interest determined from a prior cyclic voltammogram (e.g., a potential where a redox reaction occurs).
-
Set the AC potential amplitude. A small amplitude of 5-10 mV is typically used to ensure a linear response.
-
Set the frequency range. A wide range is usually scanned, for example, from 100 kHz down to 0.1 Hz or lower, with a logarithmic distribution of points (e.g., 10 points per decade).
-
Initiate the EIS measurement.
-
The resulting data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters. A simple Randles circuit is often a good starting point for many electrochemical systems.
-
Diagram of Electrochemical Impedance Spectroscopy Workflow:
Caption: Workflow for electrochemical impedance spectroscopy using [OMIM][OTf].
Application in a Supercapacitor
[OMIM][OTf] can be used as the electrolyte in an electric double-layer capacitor (EDLC), a type of supercapacitor.
Protocol:
-
Electrode Slurry Preparation :
-
The electrode material is typically a high-surface-area carbon, such as activated carbon (AC).
-
Prepare a slurry by mixing the activated carbon (e.g., 80% by weight), a conductive additive like carbon black (e.g., 10% by weight), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10% by weight).
-
Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture and stir until a homogeneous slurry is formed.
-
-
Electrode Fabrication :
-
Coat the slurry onto a current collector (e.g., aluminum foil for the positive electrode and copper foil for the negative electrode in an asymmetric setup, or aluminum for both in a symmetric setup) using a doctor blade technique to ensure uniform thickness.
-
Dry the coated electrodes in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.
-
Cut the dried electrode sheets into desired dimensions (e.g., circular discs).
-
-
Supercapacitor Assembly (in a Glovebox) :
-
Use a coin cell (e.g., CR2032) for assembling the supercapacitor.
-
Place the positive electrode at the bottom of the coin cell case.
-
Add a few drops of the dried [OMIM][OTf] electrolyte onto the electrode surface.
-
Place a separator (e.g., a porous polymer membrane like Celgard) on top of the wetted electrode.
-
Add more electrolyte to wet the separator.
-
Place the negative electrode on top of the separator.
-
Add a spacer and a spring to ensure good contact.
-
Seal the coin cell using a crimping machine.
-
-
Electrochemical Testing :
-
Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrodes by the electrolyte.
-
Connect the cell to a battery cycler or potentiostat.
-
Cyclic Voltammetry (CV) : Perform CV at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the electrolyte to evaluate the capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD) : Perform GCD tests at different current densities to determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS) : Perform EIS to determine the equivalent series resistance (ESR) and other internal resistances of the cell.
-
Diagram of Supercapacitor Fabrication and Testing Workflow:
Caption: Workflow for supercapacitor fabrication and testing with [OMIM][OTf].
Conclusion
[OMIM][OTf] is a versatile ionic liquid with promising applications in electrochemistry. The protocols provided herein offer a starting point for researchers to explore its use in cyclic voltammetry, electrochemical impedance spectroscopy, and as an electrolyte in supercapacitors. It is important to note that the purity of the ionic liquid, particularly the water content, is a critical factor that can influence the experimental results. Therefore, proper drying and handling in an inert atmosphere are paramount for obtaining reliable and reproducible data. Researchers are encouraged to optimize the experimental parameters for their specific applications.
References
Application of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in battery and supercapacitor electrolytes
Application Notes and Protocols: 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in Energy Storage
Audience: Researchers, scientists, and professionals in materials science and energy storage.
Introduction
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][TfO], is an ionic liquid (IL) that has garnered interest as a potential electrolyte component in advanced energy storage devices such as batteries and supercapacitors.[1] Ionic liquids are salts that are liquid below 100°C, and their unique properties, including low volatility, high thermal stability, and wide electrochemical windows, make them attractive alternatives to traditional organic solvent-based electrolytes.[1][2][3] These characteristics can lead to safer and more durable energy storage systems.[2][4] [OMIM][TfO] belongs to the imidazolium class of ionic liquids, which are well-studied for their tunable physicochemical properties and good ionic conductivity.[4][5] The selection of the octyl chain on the imidazolium cation and the trifluoromethanesulfonate anion influences key properties like viscosity, conductivity, and electrochemical stability, which are critical for device performance.[6]
These application notes provide a summary of the key properties of [OMIM][TfO], along with detailed protocols for its synthesis, electrolyte preparation, and evaluation in battery and supercapacitor test cells.
Physicochemical and Electrochemical Properties
The performance of an electrolyte is intrinsically linked to its physical and electrochemical characteristics. The following table summarizes key quantitative data for [OMIM][TfO] and related imidazolium-based ionic liquids. The properties of ionic liquids, such as conductivity and viscosity, are highly dependent on the length of the alkyl chain on the cation.[6]
| Property | Value | Conditions | Source |
| Compound | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO]) | ||
| Ionic Conductivity | 0.31 ± 0.06 mS/cm | 25 °C | [6] |
| Related Imidazolium Triflate Compounds | |||
| 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][TfO]) | 7.44 ± 0.35 mS/cm | 25 °C | [6] |
| 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMIM][TfO]) | 2.65 ± 0.12 mS/cm | 25 °C | [6] |
| 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([HMIM][TfO]) | 0.95 ± 0.05 mS/cm | 25 °C | [6] |
| 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([DMIM][TfO]) | 0.16 ± 0.03 mS/cm | 25 °C | [6] |
| Related Imidazolium TFSI Compounds | |||
| 1-Methyl-3-octylimidazolium Bis(trifluoromethylsulfonyl)imide ([OMIM][TFSI]) | 1.00 mS/cm | 20 °C | [7][8] |
| [OMIM][TFSI] Viscosity | 106 cP | 20 °C | [7][8] |
| [OMIM][TFSI] Density | 1.32 g/cm³ | 25 °C | [7][8] |
| [OMIM][TFSI] Melting Point | -43 °C | [8] |
Note: The trifluoromethanesulfonate anion is often abbreviated as [TfO] or [OTf]. The bis(trifluoromethylsulfonyl)imide anion is abbreviated as [TFSI] or [NTf2]. Data for the related [OMIM][TFSI] is included for comparison, as it is a widely studied ionic liquid.
Experimental Protocols
The following section details the methodologies for synthesizing [OMIM][TfO], preparing electrolytes, and assembling and testing electrochemical cells.
Protocol 1: Synthesis of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO])
This protocol is adapted from general synthesis procedures for imidazolium-based ionic liquids.[9]
Materials:
-
1-Methylimidazole (distilled)
-
1-Chlorooctane or 1-Bromooctane
-
Methyl trifluoromethanesulfonate
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Activated carbon
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Synthesis of 1-Methyl-3-octylimidazolium Halide:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-methylimidazole and a slight molar excess (1.1 equivalents) of 1-chlorooctane or 1-bromooctane.
-
Heat the mixture with stirring at 70-80 °C for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting viscous liquid (1-methyl-3-octylimidazolium halide) multiple times with ethyl acetate to remove unreacted starting materials.
-
Dry the product under high vacuum to remove residual solvent.
-
-
Anion Exchange Reaction:
-
Dissolve the synthesized 1-methyl-3-octylimidazolium halide in anhydrous acetonitrile.
-
In a separate flask, dissolve an equimolar amount of a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate) in anhydrous acetonitrile.
-
Slowly add the trifluoromethanesulfonate salt solution to the imidazolium halide solution with vigorous stirring.
-
A precipitate (e.g., LiCl, LiBr, AgCl, AgBr) will form. Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Remove the precipitate by filtration under an inert atmosphere.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
-
Purification:
-
Redissolve the crude [OMIM][TfO] in a minimal amount of fresh anhydrous acetonitrile.
-
Add activated carbon to the solution and stir for 2-4 hours to decolorize the liquid.
-
Filter the solution through a Celite or alumina plug to remove the activated carbon.
-
Remove the solvent under high vacuum at an elevated temperature (e.g., 60-80 °C) for several days to ensure the removal of all volatile impurities and water.[6] The final product should be a clear, possibly slightly yellow, liquid.
-
Protocol 2: Preparation of Ionic Liquid Electrolyte
Materials:
-
Synthesized and dried [OMIM][TfO]
-
Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) for battery applications
-
Anhydrous solvent (optional, e.g., acetonitrile, propylene carbonate)
-
Inert atmosphere glovebox
Procedure:
-
Neat IL Electrolyte (for Supercapacitors):
-
The purified [OMIM][TfO] can be used directly as the electrolyte. Ensure it is handled and stored inside an argon-filled glovebox to prevent moisture contamination.
-
-
IL Electrolyte with Lithium Salt (for Lithium-ion Batteries):
-
Inside a glovebox, add the desired amount of lithium salt (e.g., LiTFSI) to the [OMIM][TfO] ionic liquid.
-
Common concentrations range from 0.5 M to 1.0 M. To calculate the required mass, determine the volume of the ionic liquid and its molar mass.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the salt is completely dissolved. This may take several hours.
-
-
IL Electrolyte with Organic Solvent (to reduce viscosity):
-
To improve ionic conductivity, [OMIM][TfO] can be mixed with a low-viscosity organic solvent.[10]
-
Inside a glovebox, prepare the desired concentration by volume or weight percent. For example, a 50:50 (v/v) mixture of [OMIM][TfO] and acetonitrile.
-
If a salt is required, dissolve it in the mixture as described in the previous step.
-
Protocol 3: Coin Cell Assembly and Electrochemical Testing
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Working electrode (e.g., LiFePO₄ coated on Al foil for batteries; activated carbon coated on Al foil for supercapacitors)
-
Counter/Reference electrode (e.g., Lithium metal foil for batteries; activated carbon for symmetric supercapacitors)
-
Separator (e.g., Celgard, glass fiber)
-
Prepared [OMIM][TfO] electrolyte
-
Crimping machine
-
Battery cycler/Potentiostat with impedance spectroscopy capabilities
Procedure:
-
Electrode and Separator Preparation:
-
Punch circular electrodes of the appropriate size (e.g., 12-15 mm diameter) from the coated foils.
-
Punch circular separators slightly larger than the electrodes (e.g., 18-20 mm diameter).
-
Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 80-120 °C) for at least 12 hours before transferring them into the glovebox.
-
-
Coin Cell Assembly (inside a glovebox):
-
Place the bottom casing of the CR2032 cell on the assembly platform.
-
Place the working electrode in the center of the casing.
-
Add a few drops (e.g., 50-100 µL) of the [OMIM][TfO] electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted working electrode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the counter electrode (e.g., lithium foil) on the separator.
-
Add a spacer, followed by the spring.
-
Place the top casing onto the assembly.
-
Carefully transfer the assembled cell to the crimper and seal it.
-
-
Electrochemical Characterization:
-
Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes.
-
Cyclic Voltammetry (CV): Perform CV to determine the electrochemical stability window (ESW) of the electrolyte. Scan the potential at a slow rate (e.g., 1-10 mV/s) between the desired voltage limits.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell to determine the bulk resistance (related to ionic conductivity) and charge transfer resistance. A typical frequency range is 100 kHz to 0.01 Hz.
-
Galvanostatic Charge-Discharge (GCD): Cycle the cell at various current densities (C-rates for batteries, A/g for supercapacitors) to determine its capacity/capacitance, coulombic efficiency, energy density, and cycle life.
-
Visualizations
The following diagrams illustrate the workflow for evaluating [OMIM][TfO] as an electrolyte and the relationship between its properties and device performance.
Caption: Experimental workflow for evaluating [OMIM][TfO] electrolyte.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | 178631-04-4 | Benchchem [benchchem.com]
- 8. 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomass Pretreatment with 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the pretreatment of lignocellulosic biomass using the ionic liquid 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([C8mim][OTf]). The protocols outlined below are intended to serve as a foundational methodology for researchers seeking to optimize the breakdown of complex biomass into its constituent components for applications in biofuel production, biochemical synthesis, and drug development.
Introduction
Lignocellulosic biomass, a complex matrix of cellulose, hemicellulose, and lignin, represents a vast and renewable resource. However, its inherent recalcitrance poses a significant challenge to its efficient utilization. Pretreatment is a critical step to disrupt this complex structure, increasing the accessibility of cellulose and hemicellulose for subsequent enzymatic hydrolysis and conversion into valuable products. Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have emerged as effective solvents for biomass pretreatment.
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([C8mim][OTf]) is an imidazolium-based ionic liquid that has shown promise in the dissolution and fractionation of lignocellulosic biomass. Its application in pretreatment aims to selectively remove lignin and hemicellulose, thereby enhancing the enzymatic digestibility of the remaining cellulose.
Experimental Protocols
The following protocols provide a step-by-step guide for the pretreatment of lignocellulosic biomass with [C8mim][OTf], followed by procedures for the analysis of the pretreated material.
Biomass Pretreatment with [C8mim][OTf]
This protocol details the general procedure for the dissolution and regeneration of biomass using [C8mim][OTf]. Optimal conditions such as temperature, time, and biomass loading should be determined empirically for each specific type of biomass.
Materials:
-
Dried lignocellulosic biomass (e.g., wood chips, agricultural residues), milled to a consistent particle size (e.g., 40-60 mesh)
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([C8mim][OTf])
-
Deionized water (as an anti-solvent)
-
Reaction vessel with heating and stirring capabilities (e.g., oil bath with a round-bottom flask and magnetic stirrer)
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Mixing: Add a known weight of dried biomass to the reaction vessel. Add the desired amount of [C8mim][OTf] to achieve a specific biomass loading (e.g., 5-15% w/w).
-
Dissolution: Heat the mixture to the desired temperature (e.g., 100-150°C) with constant stirring. Maintain these conditions for a specified duration (e.g., 1-6 hours) to allow for the dissolution of the biomass. The solution will become viscous and dark in color as the lignin and hemicellulose dissolve.
-
Regeneration: After the desired reaction time, cool the mixture to room temperature. Gradually add deionized water to the mixture while stirring. The addition of the anti-solvent will cause the cellulose-rich material to precipitate out of the solution.
-
Separation: Separate the precipitated solid from the liquid fraction (containing dissolved lignin, hemicellulose, and the ionic liquid) by centrifugation.
-
Washing: Wash the solid residue with deionized water several times to remove any residual ionic liquid and soluble sugars. Centrifuge the mixture after each wash and discard the supernatant.
-
Drying: Dry the washed cellulose-rich solid residue using a freeze-dryer or in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis: The dried solid residue and the liquid fraction can then be analyzed to determine the effectiveness of the pretreatment.
Characterization of Pretreated Biomass
A variety of analytical techniques can be employed to characterize the pretreated biomass and evaluate the efficacy of the [C8mim][OTf] treatment.[1][2][3][4][5]
2.2.1. Compositional Analysis:
-
Lignin Content: The amount of lignin removed can be quantified by determining the acid-insoluble and acid-soluble lignin content of the raw and pretreated biomass using standardized methods (e.g., NREL/TP-510-42618).
-
Carbohydrate Analysis: The cellulose and hemicellulose content of the solid residue can be determined by a two-stage acid hydrolysis followed by analysis of the resulting monomeric sugars (glucose, xylose, etc.) using High-Performance Liquid Chromatography (HPLC).[2][5]
2.2.2. Structural Analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to observe changes in the functional groups of the biomass components after pretreatment, providing qualitative evidence of delignification and changes in cellulose structure.[1][2]
-
X-ray Diffraction (XRD): XRD is used to determine the crystallinity of the cellulose. A decrease in the crystallinity index (CrI) after pretreatment indicates a disruption of the crystalline structure, which generally leads to improved enzymatic digestibility.
-
Scanning Electron Microscopy (SEM): SEM imaging can visualize the morphological changes in the biomass surface, such as increased porosity and fibrillation, resulting from the pretreatment.[2]
Data Presentation
Table 1: Effect of Pretreatment Conditions on Delignification and Component Recovery.
| Pretreatment Condition | Temperature (°C) | Time (h) | Biomass Loading (%) | Delignification (%) | Cellulose Recovery (%) | Hemicellulose Recovery (%) |
| 1 | 120 | 2 | 10 | Data to be generated | Data to be generated | Data to be generated |
| 2 | 140 | 2 | 10 | Data to be generated | Data to be generated | Data to be generated |
| 3 | 120 | 4 | 10 | Data to be generated | Data to be generated | Data to be generated |
| 4 | 120 | 2 | 15 | Data to be generated | Data to be generated | Data to be generated |
Table 2: Monomeric Sugar Yields after Enzymatic Hydrolysis of Pretreated Biomass.
| Pretreatment Condition | Glucose Yield ( g/100g biomass) | Xylose Yield ( g/100g biomass) | Total Sugar Yield ( g/100g biomass) |
| Untreated | Data to be generated | Data to be generated | Data to be generated |
| Condition 1 | Data to be generated | Data to be generated | Data to be generated |
| Condition 2 | Data to be generated | Data to be generated | Data to be generated |
| Condition 3 | Data to be generated | Data to be generated | Data to be generated |
| Condition 4 | Data to be generated | Data to be generated | Data to be generated |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for biomass pretreatment and the logical relationship between pretreatment and subsequent analysis.
Caption: Experimental workflow for biomass pretreatment with [C8mim][OTf].
References
Application Notes and Protocols for Liquid-Liquid Extraction Using 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the ionic liquid 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) in liquid-liquid extraction (LLE) techniques. The information is tailored for applications in pharmaceutical sciences, drug development, and related research fields, focusing on the extraction of bioactive compounds and the removal of impurities.
Introduction
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered significant interest as a "green" alternative to volatile organic solvents in various chemical processes.[1] Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make it a promising medium for liquid-liquid extraction.[1] In the context of pharmaceutical and drug development, [OMIM][OTf] can be employed for the selective extraction of active pharmaceutical ingredients (APIs), natural products, and for the removal of heavy metal contaminants from various matrices.
Key Physicochemical Properties of [OMIM][OTf]
| Property | Value | Reference |
| CAS Number | 403842-84-2 | [2] |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | [2] |
| Molecular Weight | 344.39 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Applications in Pharmaceutical and Drug Development
The use of [OMIM][OTf] in liquid-liquid extraction offers several advantages in a pharmaceutical setting:
-
Enhanced Solubility of Biomolecules: [OMIM][OTf] has been recognized for its ability to enhance the solubility of various biomolecules, which can be particularly beneficial in both upstream and downstream processing of drug candidates.[1]
-
Green Chemistry: By replacing volatile and often toxic organic solvents, [OMIM][OTf] aligns with the principles of green chemistry, reducing the environmental impact of pharmaceutical manufacturing and research.[1]
-
Selective Extraction: The tunable nature of ionic liquids allows for the design of highly selective extraction processes for specific target molecules.
Experimental Protocols
The following are generalized protocols for liquid-liquid extraction using [OMIM][OTf]. It is crucial to note that these protocols may require optimization for specific applications, including the choice of aqueous phase, pH, temperature, and extraction time.
Protocol 1: Extraction of Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction of alkaloids from a plant matrix, a common starting point in natural product drug discovery.
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
-
Dried and powdered plant material containing the target alkaloid
-
Aqueous buffer solution (e.g., phosphate buffer, citrate buffer)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Centrifuge
-
Vortex mixer
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Weigh a known amount of the dried, powdered plant material.
-
Initial Extraction:
-
Disperse the plant material in an appropriate volume of [OMIM][OTf].
-
Agitate the mixture vigorously using a vortex mixer for 10-15 minutes.
-
Use an ultrasonic bath to enhance extraction efficiency (optional, 30 minutes).
-
-
Phase Separation:
-
Add an equal volume of an aqueous buffer solution to the [OMIM][OTf] mixture. The choice of buffer and its pH will depend on the pKa of the target alkaloid.[3]
-
Vortex the biphasic mixture for 5-10 minutes to facilitate mass transfer.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to achieve a clear phase separation.
-
-
Analyte Partitioning:
-
Carefully collect the [OMIM][OTf] phase (which now contains the extracted alkaloids). The target alkaloid will partition into the ionic liquid phase.
-
-
Back-Extraction (Optional):
-
To transfer the alkaloid back to an aqueous phase for analysis or further processing, add a fresh aqueous solution with an adjusted pH. For basic alkaloids, an acidic aqueous phase will facilitate the transfer.
-
Repeat the vortexing and centrifugation steps.
-
-
Quantification:
-
Analyze the concentration of the alkaloid in the appropriate phase using a validated analytical method.
-
Logical Workflow for Alkaloid Extraction
Caption: Workflow for the liquid-liquid extraction of alkaloids.
Protocol 2: Extraction of a Neutral Pharmaceutical Compound from an Aqueous Solution
This protocol is designed for the extraction of a neutral API from an aqueous process stream or formulation.
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
-
Aqueous solution containing the target pharmaceutical compound
-
Organic solvent for back-extraction (e.g., ethyl acetate, hexane)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
-
Analytical instrumentation for quantification
Procedure:
-
Liquid-Liquid Contact:
-
In a separation funnel or centrifuge tube, combine a known volume of the aqueous solution with an equal volume of [OMIM][OTf].
-
Shake the mixture vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.
-
-
Phase Separation:
-
Allow the phases to separate by gravity or by centrifugation (4000 rpm for 10 minutes).
-
-
Collection of IL Phase:
-
Carefully separate and collect the lower [OMIM][OTf] phase containing the extracted pharmaceutical.
-
-
Back-Extraction:
-
To recover the compound, mix the [OMIM][OTf] phase with a suitable volatile organic solvent in which the pharmaceutical is highly soluble.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic solvent phase.
-
-
Solvent Removal and Isolation:
-
Evaporate the organic solvent using a rotary evaporator to obtain the purified pharmaceutical compound.
-
-
Quantification:
-
Determine the extraction efficiency by analyzing the concentration of the pharmaceutical in the initial aqueous phase and the remaining aqueous phase (raffinate) after extraction.
-
Experimental Workflow for Neutral Pharmaceutical Extraction
Caption: Workflow for extracting a neutral pharmaceutical.
Protocol 3: Extraction of Heavy Metal Ions from an Aqueous Waste Stream
This protocol provides a method for the removal of heavy metal ions, which can be present as impurities in pharmaceutical production.
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
-
Aqueous solution containing heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺)
-
Chelating agent (optional, e.g., dithizone)
-
Acidic solution for stripping (e.g., 1 M HNO₃)
-
Centrifuge
-
Vortex mixer
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous solution to optimize the extraction of the target metal ion. This is a critical parameter and will depend on the specific metal.
-
Extraction:
-
Mix the pH-adjusted aqueous solution with an equal volume of [OMIM][OTf].
-
If a chelating agent is used, it can be pre-dissolved in the [OMIM][OTf] phase.
-
Agitate the mixture for 15-30 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Collection of IL Phase:
-
Carefully collect the [OMIM][OTf] phase containing the metal-chelate complex.
-
-
Stripping:
-
To recover the metal ions and regenerate the ionic liquid, mix the [OMIM][OTf] phase with an acidic solution (e.g., 1 M HNO₃).
-
Vortex and centrifuge to separate the phases. The metal ions will be stripped into the acidic aqueous phase.
-
-
Quantification:
-
Determine the concentration of the heavy metal ions in the initial and final aqueous phases using AAS or ICP-MS to calculate the extraction efficiency.
-
Workflow for Heavy Metal Ion Extraction
References
Application Notes and Protocols for Nanoparticle Synthesis in 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nanoparticles utilizing the ionic liquid 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, [OMIM][TfO], as a solvent and stabilizing agent. The unique properties of ionic liquids, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them excellent media for the controlled synthesis of a variety of nanomaterials.[1] This document outlines two primary synthesis methodologies: Microwave-Assisted Thermal Decomposition and Chemical Reduction, providing detailed experimental procedures and expected outcomes.
Introduction to Nanoparticle Synthesis in Ionic Liquids
Ionic liquids (ILs) have emerged as a versatile platform for the synthesis of nanoparticles. Their distinct characteristics, such as high ionic conductivity and a wide electrochemical window, offer significant advantages over conventional organic solvents.[2] The IL 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate acts not only as a reaction medium but also as a stabilizer for the nascent nanoparticles, preventing their aggregation and controlling their growth.[3] This "electrosteric" stabilization is a key feature of nanoparticle synthesis in ILs, often eliminating the need for additional capping agents or surfactants.[4] The choice of the cation and anion of the ionic liquid can significantly influence the size, shape, and morphology of the resulting nanoparticles.[5]
Key Synthesis Methodologies
Two effective methods for synthesizing nanoparticles in [OMIM][TfO] are detailed below. The choice of method will depend on the desired nanoparticle material, size, and the available laboratory equipment.
Microwave-Assisted Thermal Decomposition
Microwave-assisted synthesis offers rapid and uniform heating, leading to a more homogeneous nucleation and growth of nanoparticles, which can result in smaller and more uniform particle sizes.[2][6] This method is particularly suitable for the decomposition of metal-organic precursors.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted nanoparticle synthesis.
Protocol: Synthesis of Metal Nanoparticles (e.g., Fe, Co, Ni)
This protocol is adapted from a similar procedure for the synthesis of metal nanoparticles in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][TfO]).[5]
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO]) (dried and deoxygenated)
-
Metal amidinate precursor (e.g., [M{MeC(NiPr)2}n])
-
Microwave reactor (e.g., CEM Discover)
-
Nitrogen gas supply
-
Ethanol (or other suitable anti-solvent)
-
Centrifuge
Procedure:
-
Under a nitrogen atmosphere, dissolve or suspend the desired amount of the metal amidinate precursor in [OMIM][TfO] to achieve the target nanoparticle concentration (e.g., 1.0 wt%).
-
Allow the mixture to stir for approximately 12 hours at room temperature to ensure homogeneity.
-
Place the reaction vessel containing the mixture into the microwave reactor.
-
Irradiate the mixture with microwaves. A typical starting point is 50 W for 10 minutes, aiming for a reaction temperature of approximately 240 °C.[5] These parameters should be optimized for the specific precursor and desired nanoparticle characteristics.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
To isolate the nanoparticles, add an anti-solvent such as ethanol to precipitate the nanoparticles from the ionic liquid.
-
Separate the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles several times with the anti-solvent to remove any residual ionic liquid.
-
Dry the nanoparticles under vacuum for further characterization.
Quantitative Data:
The following table provides expected nanoparticle sizes for different metal precursors based on synthesis in a similar ionic liquid, [BMIM][TfO].[5]
| Metal Precursor | Nanoparticle Composition | Average Diameter (nm) (± σ) |
| Fe(AMD)₂ | Fe | 2 (±2) |
| Co(AMD)₂ | Co | 7 (±2) |
| Ni(AMD)₂ | Ni | 11 (±3) |
Chemical Reduction Method
Chemical reduction is a widely used, simple, and cost-effective method for synthesizing metal nanoparticles.[3][7][8] In this approach, a reducing agent is introduced to a solution of a metal salt in the ionic liquid, leading to the reduction of metal ions to form nanoparticles.
Logical Relationship: Chemical Reduction Synthesis
Caption: Key steps in chemical reduction nanoparticle synthesis.
Protocol: Synthesis of Silver Nanoparticles (AgNPs)
This protocol is based on the citrate-mediated reduction of silver ions in imidazolium-based ionic liquids.[4]
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO])
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Deionized water
-
Stirring plate
Procedure:
-
Prepare a solution of silver nitrate in [OMIM][TfO]. The concentration will depend on the desired size and concentration of the nanoparticles.
-
In a separate container, prepare a fresh solution of the reducing agent (e.g., NaBH₄) in deionized water or a suitable solvent.
-
While vigorously stirring the silver nitrate solution, add the reducing agent solution dropwise.
-
The formation of silver nanoparticles is often indicated by a color change in the solution (typically to a yellowish-brown for AgNPs).
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure the complete reduction and stabilization of the nanoparticles.
-
The resulting nanoparticle dispersion can be used directly for some applications or the nanoparticles can be isolated using a similar precipitation and washing procedure as described for the microwave method.
Quantitative Data:
The following table shows the characterization of silver nanoparticles synthesized in a similar ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]).[4]
| Nanoparticle | Mean Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Ag-[BMIM][OTf] NPs | 316 | 0.34 - 0.39 | -20 to -43 |
Characterization of Synthesized Nanoparticles
A thorough characterization of the synthesized nanoparticles is crucial to understand their properties and potential applications. The following techniques are recommended:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystalline structure and phase purity of the nanoparticles.
-
UV-Visible Spectroscopy: To confirm the formation of nanoparticles (e.g., by observing the surface plasmon resonance peak for plasmonic nanoparticles like silver and gold).
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in dispersion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate the interaction between the ionic liquid and the nanoparticle surface.[4]
Conclusion
The use of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate as a solvent and stabilizer offers a robust and versatile approach for the synthesis of a wide range of nanoparticles. The methodologies outlined in these application notes, namely Microwave-Assisted Thermal Decomposition and Chemical Reduction, provide reproducible routes to obtaining well-defined nanomaterials. The choice of synthesis parameters allows for the tuning of nanoparticle properties, making this an attractive platform for researchers in materials science, catalysis, and drug development. Further optimization of the reaction conditions for specific applications is encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanotechnology-General Aspects: A Chemical Reduction Approach to the Synthesis of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1‐Butyl‐3‐Methylimidazolium Ionic Liquids and Propylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2203.02394] Microwave Assisted Hydrothermal Synthesis of Nanoparticles [arxiv.org]
- 7. scispace.com [scispace.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for CO2 Capture Studies Using 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
Introduction
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate, often abbreviated as [OMIM][TfO], is an ionic liquid (IL) that has garnered interest in the field of carbon dioxide (CO2) capture. Its unique properties, such as negligible vapor pressure, thermal stability, and tunable solvency, make it a potential alternative to traditional amine-based solvents for CO2 separation processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing [OMIM][TfO] for CO2 capture studies. The information compiled herein is based on scientific literature and aims to facilitate the design and execution of relevant experiments.
Physicochemical Properties of [OMIM][TfO]
A fundamental understanding of the physicochemical properties of [OMIM][TfO] is crucial for its application in CO2 capture. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H23F3N2O3S | - |
| Molar Mass | 372.40 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General Observation |
Data Presentation: CO2 Solubility in [OMIM][TfO]
The solubility of CO2 in [OMIM][TfO] is a critical parameter for evaluating its performance as a CO2 capture solvent. The following table summarizes the high-pressure solubility data of CO2 in [OMIM][TfO] at various temperatures and pressures, as reported by Shin et al. (2008). The data is presented as the mole fraction of CO2 (x_CO2) dissolved in the ionic liquid at equilibrium.
Table 1: Solubility of CO2 (x_CO2) in [OMIM][TfO] at Different Temperatures and Pressures
| Temperature (K) | Pressure (MPa) | CO2 Mole Fraction (x_CO2) |
| 304.05 | 1.13 | 0.101 |
| 2.54 | 0.203 | |
| 4.88 | 0.306 | |
| 8.87 | 0.404 | |
| 15.11 | 0.501 | |
| 24.11 | 0.601 | |
| 36.51 | 0.702 | |
| 323.85 | 1.61 | 0.101 |
| 3.73 | 0.204 | |
| 7.21 | 0.305 | |
| 12.98 | 0.403 | |
| 21.65 | 0.501 | |
| 34.02 | 0.601 | |
| 344.55 | 2.21 | 0.102 |
| 5.21 | 0.205 | |
| 9.87 | 0.304 | |
| 17.51 | 0.402 | |
| 28.51 | 0.501 |
Data extracted from Shin, E.-K., Lee, B.-C., & Lim, J.-S. (2008). High-Pressure Solubilities of Carbon Dioxide in Ionic Liquids: 1-Alkyl-3-methylimidazolium Trifluoromethanesulfonate. Journal of Chemical & Engineering Data, 53(12), 2876–2880.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to CO2 capture studies using [OMIM][TfO].
Protocol 1: High-Pressure CO2 Solubility Measurement
This protocol is based on the high-pressure view-cell technique, a common method for determining gas solubility in liquids.
Objective: To determine the solubility of CO2 in [OMIM][TfO] at various temperatures and pressures.
Materials:
-
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate ([OMIM][TfO]), high purity (>99%)
-
Carbon dioxide (CO2), high purity (>99.99%)
-
High-pressure view cell equipped with a magnetic stirrer, pressure transducer, and temperature sensor
-
Syringe pump for precise CO2 injection
-
Thermostatic bath for temperature control
-
Vacuum pump
-
Analytical balance
Procedure:
-
Preparation of the Ionic Liquid: Dry the [OMIM][TfO] under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any absorbed water, which can significantly affect CO2 solubility.
-
Loading the View Cell: Accurately weigh a specific amount of the dried [OMIM][TfO] and load it into the high-pressure view cell.
-
Degassing: Evacuate the view cell using the vacuum pump to remove any dissolved gases from the ionic liquid.
-
Temperature Equilibration: Place the view cell in the thermostatic bath and allow it to reach the desired experimental temperature.
-
CO2 Injection: Introduce a known amount of CO2 into the view cell using the syringe pump. The amount of CO2 can be determined by the pressure drop in the syringe pump of known volume.
-
Equilibration: Vigorously stir the mixture using the magnetic stirrer to facilitate the dissolution of CO2 into the ionic liquid. Monitor the pressure inside the cell. Equilibrium is reached when the pressure remains constant over a significant period.
-
Data Recording: Record the final equilibrium pressure and temperature.
-
Repeat for Different Pressures: Repeat steps 5-7 by incrementally adding more CO2 to obtain solubility data at various pressures for the same temperature.
-
Repeat for Different Temperatures: Repeat the entire procedure at different temperatures to study the effect of temperature on CO2 solubility.
-
Calculation of Mole Fraction: The mole fraction of CO2 in the liquid phase is calculated based on the known amounts of [OMIM][TfO] and dissolved CO2. The amount of CO2 in the gas phase needs to be accounted for using an appropriate equation of state for CO2 at the experimental conditions.
Protocol 2: Regeneration of [OMIM][TfO] after CO2 Capture
This protocol describes a general procedure for regenerating [OMIM][TfO] by releasing the captured CO2. Since the absorption is primarily a physical process, regeneration can be achieved by temperature swing, pressure swing, or a combination of both.
Objective: To release the absorbed CO2 from the [OMIM][TfO] solvent, allowing for its reuse.
Materials:
-
CO2-saturated [OMIM][TfO] from the solubility experiment
-
Heating mantle or oil bath
-
Vacuum pump
-
Condenser (optional, to collect any volatile impurities)
-
Stirring apparatus
Procedure (Temperature Swing):
-
Heating: Transfer the CO2-saturated [OMIM][TfO] to a suitable flask equipped with a stirrer and connect it to a gas outlet. Heat the ionic liquid to a temperature higher than the absorption temperature (e.g., 60-80 °C).
-
Stirring: Gently stir the ionic liquid to enhance the release of CO2.
-
Monitoring: Monitor the release of CO2, for example, by bubbling the outlet gas through a solution of calcium hydroxide (limewater) or by using a gas flow meter.
-
Completion: Regeneration is considered complete when the release of CO2 ceases.
-
Cooling: Allow the regenerated [OMIM][TfO] to cool down to the desired absorption temperature before reuse.
Procedure (Pressure Swing):
-
Pressure Reduction: Reduce the pressure above the CO2-saturated [OMIM][TfO] by connecting the vessel to a vacuum pump.
-
Stirring: Stir the ionic liquid to facilitate the desorption of CO2.
-
Monitoring: Monitor the pressure drop in the system.
-
Completion: Regeneration is complete when a stable, low pressure is achieved.
Note: A combination of temperature and pressure swing can be employed for more efficient regeneration. The optimal regeneration conditions (temperature, pressure, and time) should be determined experimentally for the specific application.
Mandatory Visualizations
Caption: Experimental workflow for CO2 capture and regeneration using [OMIM][TfO].
Caption: Logical relationship of factors influencing CO2 solubility in [OMIM][TfO].
References
Application Notes and Protocols for Enzymatic Reactions in 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are emerging as versatile and environmentally benign solvents for a wide range of chemical and biochemical processes.[1] Composed entirely of ions, these salts exhibit unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a diverse array of substrates, including those with poor solubility in conventional aqueous or organic media.[2] Among these, 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate ([OMIM][TfO]) presents a promising medium for enzymatic reactions, offering a unique environment that can enhance enzyme stability and activity.
This document provides detailed application notes and experimental protocols for conducting enzymatic reactions in [OMIM][TfO], focusing on lipase-catalyzed esterification and cellulase-catalyzed hydrolysis. The information is curated to assist researchers, scientists, and drug development professionals in leveraging this ionic liquid for biocatalysis.
Physicochemical Properties of [OMIM][TfO]
Understanding the physical and chemical properties of the reaction medium is crucial for designing and optimizing enzymatic reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | [3] |
| Molecular Weight | 344.39 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Density | 1.19 g/mL | [1] |
| Refractive Index (n20D) | 1.44 | [1] |
Application Note 1: Lipase-Catalyzed Synthesis of Fructose Oleate
The enzymatic synthesis of sugar esters is of significant interest in the food, cosmetic, and pharmaceutical industries due to their biodegradable and non-toxic nature. The use of ionic liquids can overcome the solubility challenges of polar sugars and nonpolar fatty acids in a single-phase system. This protocol is adapted from a study on a similar ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][TfO]), which demonstrated high conversion rates for fructose oleate synthesis.[1]
Reaction Scheme
Caption: Lipase-catalyzed esterification of fructose and oleic acid.
Experimental Protocol
Materials:
-
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate ([OMIM][TfO])
-
Fructose
-
Oleic acid
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym 435
-
Molecular sieves (3 Å), activated
-
Anhydrous ethanol
-
tert-Butanol (for comparison)
-
Standard laboratory glassware and equipment (magnetic stirrer, heating plate, centrifuge, etc.)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve fructose (e.g., 0.5 mmol) and oleic acid (e.g., 0.5 mmol) in [OMIM][TfO] (e.g., 2 mL) with gentle heating and stirring until a homogenous solution is formed.
-
Water Removal: Add activated molecular sieves (e.g., 10% w/v) to the mixture to adsorb water produced during the esterification, which can inhibit the enzyme and shift the reaction equilibrium.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/w of substrates) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) with constant stirring (e.g., 200 rpm) for a specified duration (e.g., 24-72 hours).
-
Reaction Monitoring: At desired time intervals, take aliquots of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethanol) and analyze the conversion of oleic acid to fructose oleate using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Product Isolation: After the reaction, the enzyme can be recovered by filtration for potential reuse. The product can be extracted from the ionic liquid using an appropriate organic solvent, or the ionic liquid can be removed by washing with water if the product is sufficiently nonpolar.
Quantitative Data (Based on [Bmim][TfO] study[1])
| Parameter | Optimal Value |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Solvent | [Bmim][TfO] |
| Substrate Ratio (Fructose:Oleic Acid) | 1:1 (mol/mol) |
| Enzyme Loading | 5% (w/w of substrates) |
| Temperature | 60 °C |
| Reaction Time | 72 hours |
| Conversion | 73% |
Application Note 2: Cellulase-Catalyzed Hydrolysis of Cellulose
The enzymatic hydrolysis of cellulose into fermentable sugars is a key step in the production of biofuels and other bio-based chemicals. Ionic liquids are effective solvents for cellulose, which is notoriously difficult to dissolve in conventional solvents. This protocol outlines a general procedure for the hydrolysis of cellulose in [OMIM][TfO].
Experimental Workflow
Caption: Workflow for enzymatic hydrolysis of cellulose in [OMIM][TfO].
Experimental Protocol
Materials:
-
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate ([OMIM][TfO])
-
Microcrystalline cellulose or other cellulosic substrate
-
Cellulase enzyme complex (e.g., from Trichoderma reesei)
-
Citrate buffer (for pH adjustment and enzyme stabilization)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
Cellulose Dissolution: Disperse cellulose (e.g., 1-5% w/v) in [OMIM][TfO] in a sealed reaction vessel. Heat the mixture (e.g., 80-100 °C) with vigorous stirring until the cellulose is completely dissolved. This may take several hours.
-
Cooling and pH Adjustment: Cool the cellulose solution to the optimal temperature for the cellulase enzyme (typically 40-50 °C). Carefully add a small amount of citrate buffer to adjust the pH to the optimal range for the enzyme (typically pH 4.5-5.5). The addition of water/buffer will also reduce the viscosity of the ionic liquid, which can improve enzyme activity.
-
Enzyme Addition: Add the cellulase enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature with constant stirring for a set period (e.g., 24-72 hours).
-
Reaction Monitoring: Periodically take samples and analyze the concentration of reducing sugars (e.g., glucose, cellobiose) using methods such as the dinitrosalicylic acid (DNS) assay or HPLC.
-
Product Separation: After hydrolysis, the sugars can be separated from the ionic liquid using techniques like dialysis, precipitation with an anti-solvent (e.g., acetone), or extraction.
Quantitative Data Considerations
Quantitative data for cellulose hydrolysis in [OMIM][TfO] is not extensively reported. However, key parameters to optimize and report include:
-
Cellulose concentration: Higher concentrations can lead to higher sugar yields but also increase viscosity, potentially hindering mass transfer.
-
Enzyme loading: The amount of enzyme will directly impact the rate of hydrolysis.
-
Water content: The presence of water is essential for the hydrolytic activity of cellulase. The optimal water concentration in the ionic liquid needs to be determined.
-
Temperature and pH: These must be optimized for the specific cellulase used.
-
Reaction time: The time required to achieve the desired level of conversion.
-
Sugar yield: The final concentration of glucose and other reducing sugars, typically expressed as a percentage of the theoretical maximum.
Conclusion
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate offers a promising alternative to conventional solvents for enzymatic reactions. Its ability to dissolve a wide range of substrates, particularly those with differing polarities like sugars and lipids, opens up new possibilities for biocatalysis. The provided application notes and protocols for lipase-catalyzed esterification and cellulase-catalyzed hydrolysis serve as a starting point for researchers to explore the potential of this ionic liquid. Further research is encouraged to determine the specific physical properties of [OMIM][TfO] and to optimize enzymatic reactions within this medium to achieve higher yields and efficiencies.
References
- 1. ijcea.org [ijcea.org]
- 2. Application of machine learning techniques to the modeling of solubility of sugar alcohols in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate selectivity of various lipases in the esterification of cis- and trans-9-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude [OMIM][OTf] after synthesis?
A1: Common impurities include unreacted starting materials (1-methylimidazole and n-octyl trifluoromethanesulfonate), residual halides (e.g., chloride, bromide) from precursor synthesis, water, and colored byproducts that can form during the reaction. Halide impurities, in particular, can significantly impact the physicochemical properties of the ionic liquid.
Q2: Why is my synthesized [OMIM][OTf] colored (yellow or brown)?
A2: The appearance of color in ionic liquids is a common issue and can be attributed to the presence of trace impurities, often at very low concentrations (parts per billion) but with high molar extinction coefficients. These colored species can arise from side reactions, degradation of starting materials, or impurities in the reagents used.
Q3: What analytical techniques are recommended for assessing the purity of [OMIM][OTf]?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Ion Chromatography (IC): For the quantification of halide and other anionic impurities.
-
Karl Fischer Titration: To accurately determine the water content.
-
UV-Vis Spectroscopy: To assess the presence of colored impurities.
Q4: What is a typical purity level for commercially available [OMIM][OTf]?
A4: High-purity commercial [OMIM][OTf] is typically available at purities of ≥99%.[1] This can serve as a benchmark for your purification efforts.
Troubleshooting Guides
Issue 1: Presence of Halide Impurities
-
Problem: Halide impurities (e.g., Cl⁻, Br⁻) are detected in the final product, often from the synthesis of the imidazolium precursor. These can be checked with a qualitative silver nitrate test or quantified using ion chromatography.
-
Solution:
-
Water Washing: For hydrophobic ionic liquids, repeated washing with deionized water can effectively remove water-soluble halide salts.
-
Solvent Extraction: A continuous liquid-liquid extraction with a suitable organic solvent can be employed to separate the ionic liquid from aqueous solutions containing halide salts.[2]
-
Anion Exchange: In some cases, performing the anion exchange reaction with a slight excess of the trifluoromethanesulfonate salt followed by thorough washing can minimize residual halides.
-
Issue 2: Colored Impurities (Yellow/Brown Tinge)
-
Problem: The purified ionic liquid retains a noticeable color, which may interfere with spectroscopic studies or other applications.
-
Solution:
-
Activated Carbon Treatment: Stirring the ionic liquid with activated carbon is a common and effective method for removing colored impurities. The carbon can be subsequently removed by filtration.
-
Column Chromatography: Passing the ionic liquid through a column of activated alumina or silica gel can also be effective, although it may be less practical for large-scale purification.
-
Recrystallization: While many ionic liquids have low melting points, if the corresponding halide precursor is a solid, it can be recrystallized to remove impurities before the anion exchange step.[3]
-
Issue 3: Residual Water Content
-
Problem: The presence of water can significantly affect the viscosity, polarity, and electrochemical window of the ionic liquid.
-
Solution:
-
High-Vacuum Drying: Heating the ionic liquid (e.g., to 70-80 °C) under high vacuum is the most common method for removing residual water.
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene can be used to remove water.
-
Molecular Sieves: While molecular sieves can be used, there is a risk of introducing new impurities from the sieves themselves. If used, they should be properly activated and handled.
-
Quantitative Data Summary
The following table provides an example of typical impurity levels in a synthesized imidazolium-based ionic liquid before and after purification. Actual values for [OMIM][OTf] may vary depending on the synthetic route and purification efficiency.
| Impurity | Concentration Before Purification | Concentration After Purification | Analytical Method |
| Halides (Cl⁻, Br⁻) | 100 - 1000 ppm | < 10 ppm | Ion Chromatography |
| Water | > 1000 ppm | < 100 ppm | Karl Fischer Titration |
| 1-Methylimidazole | 0.1 - 1.0 % | Not Detected | ¹H NMR Spectroscopy |
| Colored Impurities | Noticeable Yellow/Brown Color | Colorless | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: General Purification of [OMIM][OTf] using Activated Carbon and Solvent Washing
This protocol is adapted from general procedures for purifying imidazolium-based ionic liquids.
Materials:
-
Crude 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
-
Activated carbon (decolorizing charcoal)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Celite or a fine porosity filter paper
Procedure:
-
Dissolution: Dissolve the crude [OMIM][OTf] in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane). If the ionic liquid is liquid at room temperature and has low viscosity, this step may be omitted.
-
Activated Carbon Treatment: Add activated carbon (approximately 1-5% by weight of the ionic liquid) to the solution. Stir the mixture vigorously at room temperature for 12-24 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture through a pad of Celite or a fine porosity filter paper to remove the activated carbon. The filtrate should be colorless. If color persists, a second treatment with activated carbon may be necessary.
-
Solvent Removal (if applicable): Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Water Washing (for Halide Removal):
-
Add an equal volume of deionized water to the ionic liquid.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Allow the layers to separate in a separatory funnel and discard the aqueous layer.
-
Repeat the washing step 2-3 times. A silver nitrate test on the final aqueous wash can be performed to check for the absence of halides (no precipitate should form).
-
-
Drying:
-
Dissolve the washed ionic liquid in a high-boiling point, water-immiscible organic solvent like dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
-
Final Drying under High Vacuum: Place the ionic liquid in a flask and heat it to 70-80 °C under high vacuum for at least 24 hours to remove any residual water and volatile impurities. The final water content should be checked by Karl Fischer titration.
Visualizations
Caption: General purification workflow for 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate.
Caption: Troubleshooting logic for the purification of [OMIM][OTf].
References
Revolutionizing Reaction Efficiency: A Technical Guide to 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
Shanghai, China – December 27, 2025 – For researchers, scientists, and professionals in drug development striving for enhanced reaction outcomes, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) is emerging as a powerful tool. This ionic liquid is gaining recognition for its ability to improve reaction efficiency, offering a stable and effective alternative to conventional solvents. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate its successful implementation in your laboratory.
Understanding the Advantage: Why Use [OMIM][OTf]?
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is a versatile ionic liquid known for its exceptional thermal stability and low volatility, making it an ideal medium for chemical reactions requiring high temperatures.[1] Its ability to dissolve a wide array of organic and inorganic compounds enhances its utility in catalysis and extraction processes.[1] As a "green solvent," it presents a sustainable alternative to traditional organic solvents, minimizing waste and environmental impact.[1]
Frequently Asked Questions (FAQs)
Q1: What makes [OMIM][OTf] an effective medium for organic synthesis?
A1: [OMIM][OTf] possesses a unique combination of properties that can enhance reaction efficiency. Its high polarity can stabilize charged intermediates and transition states, potentially accelerating reaction rates. Its negligible vapor pressure allows for reactions to be conducted at elevated temperatures without solvent loss, often leading to shorter reaction times and higher yields. Furthermore, its ability to dissolve a wide range of reactants and catalysts can lead to homogenous reaction mixtures and improved catalytic activity.
Q2: Can [OMIM][OTf] be recycled and reused?
A2: Yes, one of the significant advantages of using ionic liquids like [OMIM][OTf] is their potential for recycling. Due to their low volatility, they are not lost to evaporation. After a reaction, the product can often be separated by extraction with a non-miscible organic solvent, leaving the ionic liquid and catalyst behind. The ionic liquid can then be purified by washing and drying under vacuum before being reused in subsequent reactions. Several methods, including liquid-liquid extraction and distillation of volatile products, have been reported for the recovery of imidazolium-based ionic liquids.
Q3: Is [OMIM][OTf] compatible with common catalysts?
A3: [OMIM][OTf] is generally compatible with a wide range of catalysts, including transition metal complexes used in cross-coupling reactions. The ionic liquid can, in some cases, stabilize the catalyst, leading to prolonged catalytic activity and reduced leaching. However, the specific interaction between the ionic liquid, catalyst, and substrates should be considered for each reaction.
Q4: What are the safety precautions for handling [OMIM][OTf]?
A4: 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate is classified with GHS07 pictograms, indicating it can cause skin and eye irritation.[2] It is advisable to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2]
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide addresses potential issues when using [OMIM][OTf] and offers systematic solutions.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient mixing/mass transfer limitations | Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if reactants or catalysts have limited solubility. Consider using a mechanical stirrer for viscous mixtures. |
| Catalyst deactivation | The Lewis acid catalyst can be sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or purified catalysts. For some reactions, a stoichiometric amount of the Lewis acid may be required as the product can form a stable complex with the catalyst.[1] |
| Sub-optimal reaction temperature | The ideal temperature can significantly impact yield. Systematically screen a range of temperatures to find the optimum for your specific reaction. While some reactions benefit from heating, excessive temperatures can lead to decomposition.[1] |
| Impure [OMIM][OTf] | Impurities such as water or residual halides from synthesis can interfere with the reaction. Purify the ionic liquid by drying under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours. |
| Deactivated aromatic ring (for electrophilic substitutions) | In reactions like Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic substrate can hinder the reaction.[1] Consider using a more activated substrate or a stronger catalytic system. |
Issue 2: Difficulty in Product Separation
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the ionic liquid | Select an extraction solvent in which your product has high solubility and is immiscible with [OMIM][OTf]. Multiple extractions with smaller volumes of solvent are often more effective than a single large-volume extraction. Common extraction solvents include diethyl ether, ethyl acetate, and hexane. |
| Emulsion formation during extraction | Add a small amount of brine (saturated NaCl solution) to the aqueous layer during workup to help break the emulsion. Centrifugation can also be an effective method for phase separation. |
Logical Troubleshooting Workflow
References
Technical Support Center: 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) in High-Temperature Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) in high-temperature reactions.
Troubleshooting Guide
Problem 1: My reaction mixture is darkening or changing color significantly at high temperatures.
-
Question: Why is my [OMIM][OTf] turning brown/black during my high-temperature reaction?
-
Answer: Discoloration is a common indicator of thermal degradation of the ionic liquid. Imidazolium-based ionic liquids can decompose at elevated temperatures, leading to the formation of chromophoric byproducts. The rate of degradation is influenced by temperature, reaction time, and the presence of impurities. While specific decomposition products for [OMIM][OTf] are not extensively documented in publicly available literature, degradation of the imidazolium cation often involves the alkyl side chains.
Problem 2: I am observing unexpected side products in my reaction.
-
Question: Could the degradation of [OMIM][OTf] be interfering with my reaction and generating impurities?
-
Answer: Yes, the degradation products of [OMIM][OTf] can be reactive and participate in side reactions, leading to the formation of unexpected impurities in your product. The degradation of the octyl chain on the imidazolium cation could potentially generate alkenes or other reactive species.
Problem 3: My reaction yield is lower than expected when running at high temperatures in [OMIM][OTf].
-
Question: Can the thermal degradation of [OMIM][OTf] affect my reaction yield?
-
Answer: Absolutely. The degradation of the ionic liquid can alter the reaction environment, affecting catalyst stability and reactant solubility. Furthermore, if the degradation products react with your starting materials or catalyst, it can significantly lower the yield of your desired product.
Problem 4: I am concerned about the long-term stability of [OMIM][OTf] in my continuous high-temperature process.
-
Question: How can I assess the long-term thermal stability of [OMIM][OTf] for my specific application?
-
Answer: Long-term thermal stability is crucial for continuous processes. While onset decomposition temperatures from dynamic TGA provide a general idea of stability, isothermal TGA at the desired operating temperature over an extended period (e.g., 10 hours) will provide a more accurate assessment of the ionic liquid's stability under your specific reaction conditions. A significant mass loss over time indicates ongoing degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])?
Q2: What are the likely thermal degradation products of [OMIM][OTf]?
A2: The thermal degradation of imidazolium-based ionic liquids can proceed through various pathways. For the [OMIM] cation, degradation is likely to involve the n-octyl chain, potentially leading to the formation of octene and 1-methylimidazole. Other fragmentation of the alkyl chain is also possible. The trifluoromethanesulfonate anion is generally stable, but at very high temperatures, it could decompose to release volatile fluorine and sulfur compounds.
Q3: How do impurities affect the thermal stability of [OMIM][OTf]?
A3: Impurities such as water, halides (from synthesis), and residual organic solvents can significantly reduce the thermal stability of ionic liquids. Acidic or basic impurities can catalyze decomposition pathways, leading to degradation at lower temperatures than observed for the pure ionic liquid. It is crucial to use highly pure, dry [OMIM][OTf] for high-temperature applications.
Q4: What analytical techniques can I use to monitor the degradation of [OMIM][OTf]?
A4: Several analytical techniques can be employed:
-
Thermogravimetric Analysis (TGA): To determine the onset decomposition temperature and assess long-term thermal stability under isothermal conditions.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions and exothermic decomposition events.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify changes in the structure of the ionic liquid and detect the formation of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products. The ionic liquid sample would typically be heated, and the evolved gases analyzed by GC-MS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups associated with the ionic liquid structure.
Q5: Are there any recommended handling procedures to minimize thermal degradation of [OMIM][OTf] during high-temperature reactions?
A5: Yes, following these best practices can help minimize degradation:
-
Use High Purity [OMIM][OTf]: Ensure the ionic liquid is free from water, halides, and other impurities.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Temperature Control: Maintain the reaction temperature below the known or determined decomposition temperature of the ionic liquid. Use precise temperature control to avoid hotspots.
-
Minimize Reaction Time: Shorter reaction times at elevated temperatures will reduce the extent of degradation.
-
Regular Monitoring: If using [OMIM][OTf] in a continuous process, periodically sample and analyze the ionic liquid to monitor for signs of degradation.
Data Presentation
Due to the lack of specific quantitative data for [OMIM][OTf] in the public domain, the following tables provide illustrative data based on typical values for similar imidazolium-based ionic liquids. Researchers should determine these values experimentally for their specific batch of [OMIM][OTf].
Table 1: Illustrative Thermal Stability Data for Imidazolium-Based Ionic Liquids
| Ionic Liquid Cation | Anion | Onset Decomposition Temperature (T_onset) (°C) |
| 1-Butyl-3-methylimidazolium | Trifluoromethanesulfonate ([OTf]) | ~350 - 400 |
| 1-Hexyl-3-methylimidazolium | Trifluoromethanesulfonate ([OTf]) | ~350 - 400 |
| 1-Methyl-3-n-octylimidazolium | Trifluoromethanesulfonate ([OTf]) | Estimated ~350 - 400 |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]) | ~400 - 450 |
Note: These are approximate values and can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and purity of the ionic liquid.
Table 2: Potential Volatile Thermal Degradation Products of [OMIM][OTf]
| Compound Name | Chemical Formula | Method of Detection |
| 1-Octene | C₈H₁₆ | GC-MS |
| 1-Methylimidazole | C₄H₆N₂ | GC-MS, NMR |
| Smaller Alkenes | CₓH₂ₓ | GC-MS |
| Trifluoromethanesulfonic acid | CF₃SO₃H | Ion Chromatography (of aqueous extract) |
| Sulfur Dioxide | SO₂ | Mass Spectrometry |
Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of high-purity, dry [OMIM][OTf] into a clean TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program to ramp from room temperature to 600°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature (T_onset) as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
Protocol 2: Identification of Volatile Thermal Degradation Products using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation: Place a known amount of [OMIM][OTf] (e.g., 100 mg) into a headspace vial and seal it.
-
Thermal Stress: Heat the vial in the headspace autosampler oven at a temperature close to the expected reaction temperature (but below the rapid decomposition temperature) for a set period (e.g., 1 hour).
-
GC-MS Analysis:
-
Automatically inject a sample of the headspace gas from the vial into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of volatile organic compounds.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to a library (e.g., NIST) for identification.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the thermal degradation of [OMIM][OTf].
Caption: Postulated thermal degradation pathways for [OMIM][OTf].
Technical Support Center: Overcoming Reactant Solubility Challenges in [OMIM][OTf]
Welcome to the technical support center for navigating and resolving reactant solubility issues when using 1-octyl-3-methylimidazolium trifluoromethanesulfonate ([OMIM][OTf]) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is [OMIM][OTf] and why is it used as a solvent?
A1: [OMIM][OTf] is an ionic liquid (IL), a salt that is liquid at or near room temperature. It is composed of a 1-octyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion. Its use as a solvent in chemical reactions and processes is driven by its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] These characteristics make it a potentially greener alternative to traditional volatile organic solvents.
Q2: My reactant has poor solubility in [OMIM][OTf]. What are the primary reasons for this?
A2: Poor solubility in [OMIM][OTf] can stem from a mismatch in polarity between the ionic liquid and your reactant. [OMIM][OTf] has a moderately polar nature due to its ionic components, but the long octyl chain on the imidazolium cation also imparts significant nonpolar character. Therefore, highly polar or very nonpolar reactants may exhibit limited solubility. Other factors include the reactant's molecular size, crystal lattice energy (for solid reactants), and the overall energetics of solvation.
Q3: What general strategies can I employ to improve the solubility of my reactant in [OMIM][OTf]?
A3: There are three primary strategies to enhance reactant solubility in [OMIM][OTf]:
-
Temperature Adjustment: Increasing the temperature often enhances the solubility of solids and liquids.
-
Use of Co-solvents: Introducing a miscible co-solvent can modify the overall polarity of the solvent system to better match that of the reactant.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate the reactant, increasing its apparent solubility.
The following sections provide detailed troubleshooting guides and experimental protocols for each of these strategies.
Troubleshooting Guides
Issue 1: My nonpolar organic reactant shows low solubility.
| Strategy | Troubleshooting Steps | Expected Outcome |
| Temperature Adjustment | Gradually increase the temperature of the [OMIM][OTf] while stirring and monitoring the dissolution of the reactant. Start from room temperature and increase in 10°C increments. | Increased kinetic energy can overcome the intermolecular forces of the reactant, leading to better dissolution. Be mindful of the reactant's and [OMIM][OTf]'s thermal stability. |
| Co-solvent Addition | Add a nonpolar co-solvent that is miscible with [OMIM][OTf], such as toluene. Start with a small volume percentage (e.g., 5-10% v/v) and incrementally increase it. | The co-solvent will decrease the overall polarity of the solvent mixture, making it more favorable for the nonpolar reactant. |
| Surfactant Addition | Introduce a surfactant with a nonpolar tail, such as a long-chain alcohol or an ionic liquid-based surfactant. | The surfactant can form reverse micelles, creating a nonpolar microenvironment within the bulk ionic liquid to solubilize the reactant. |
Issue 2: My polar organic reactant is not dissolving sufficiently.
| Strategy | Troubleshooting Steps | Expected Outcome |
| Temperature Adjustment | As with nonpolar reactants, cautiously increasing the temperature can improve solubility. | For many polar compounds, solubility increases with temperature.[2] |
| Co-solvent Addition | Use a polar aprotic co-solvent like acetone or a polar protic co-solvent such as ethanol. Begin with a low concentration and gradually increase. | The co-solvent can enhance the overall polarity of the solvent system and potentially form hydrogen bonds with the reactant, aiding dissolution. |
| Surfactant Addition | Employ a surfactant with a polar head group. Non-ionic surfactants like Tween series can be effective. | Surfactants will form micelles where the polar heads interact with the reactant, increasing its solubility.[3] |
Data Presentation: Physicochemical Properties and Solubility
Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Property | [OMIM][OTf] | [EMIM][OTf] | [HMIM][OTf] |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | C₇H₁₁F₃N₂O₃S | C₁₁H₁₉F₃N₂O₃S |
| Molecular Weight ( g/mol ) | 344.39 | 260.23 | 316.34 |
| Density (g/mL at 25°C) | ~1.15 (estimated) | 1.387 | Not readily available |
| Boiling Point (°C) | >350 | >350 | Not readily available |
| Refractive Index (n20/D) | Not readily available | 1.435 | Not readily available |
Note: Data for [OMIM][OTf] is limited; values for shorter-chain analogs are provided for comparison.[4][5]
Qualitative Solubility of Various Compounds in Long-Chain Imidazolium Ionic Liquids
| Ionic Liquid | Reactant | Solubility | Reference |
| [OMIM][NTf₂] | Toluene | Miscible | [6] |
| [OMIM][Cl] | Ethanol | Higher in IL phase | [7] |
| [OMIM][NTf₂] | Acetone | Miscible | [6] |
| [HMIM][PF₆] & [OMIM][PF₆] | Water with Ethanol | Completely miscible | [8] |
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent
This protocol outlines a general procedure for using a co-solvent to improve the solubility of a solid reactant in [OMIM][OTf].
Materials:
-
[OMIM][OTf]
-
Reactant of interest
-
Co-solvent (e.g., acetone, ethanol, or toluene)
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Glassware (beaker or flask)
Procedure:
-
Add a known volume of [OMIM][OTf] to a clean, dry beaker or flask with a magnetic stir bar.
-
Begin stirring the ionic liquid at a moderate speed.
-
Gradually add the solid reactant to the ionic liquid. Observe for dissolution.
-
If solubility is poor, begin adding the selected co-solvent dropwise or in small aliquots (e.g., 1% v/v increments).
-
After each addition, allow the mixture to stir for several minutes to reach equilibrium and observe any changes in solubility.
-
Continue adding the co-solvent incrementally until the reactant fully dissolves or the desired concentration is reached.
-
Record the final volume percentage of the co-solvent used.
Protocol 2: Temperature Adjustment for Improved Solubility
This protocol describes how to use temperature to increase reactant solubility.
Materials:
-
[OMIM][OTf]
-
Reactant of interest
-
Magnetic stirrer and stir bar
-
Heating plate with temperature control and probe
-
Glassware (reaction flask or beaker)
-
Thermometer
Procedure:
-
Combine the [OMIM][OTf] and the reactant in the reaction flask with a stir bar.
-
Place the flask on the heating plate and begin stirring.
-
Insert a thermometer or temperature probe into the mixture, ensuring it does not contact the bottom of the flask directly.
-
Slowly increase the temperature in 5-10°C increments.
-
Hold the temperature at each increment for a sufficient time to allow for dissolution, monitoring the mixture visually.
-
Continue to increase the temperature until the reactant dissolves or the desired reaction temperature is achieved. Do not exceed the decomposition temperature of the reactant or the ionic liquid.
-
Note the temperature at which complete dissolution occurs.
Protocol 3: Utilizing Surfactants for Enhanced Solubilization
This protocol provides a method for using a surfactant to increase the solubility of a poorly soluble reactant.
Materials:
-
[OMIM][OTf]
-
Reactant of interest
-
Surfactant (e.g., Tween 80, or an imidazolium-based surfactant)
-
Magnetic stirrer and stir bar
-
Glassware
-
Ultrasonicator (optional)
Procedure:
-
To a known volume of [OMIM][OTf] in a flask, add the desired concentration of the surfactant.
-
Stir the mixture until the surfactant is fully dissolved. Gentle heating or sonication may be required to aid dissolution.
-
Once a homogenous solution is formed, gradually add the reactant while continuing to stir.
-
The formation of micelles may lead to a slight change in the solution's appearance (e.g., clarity or viscosity).
-
Continue stirring until the reactant is fully solubilized. The time required may vary depending on the system.
Visualizations
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing reactant solubility issues in [OMIM][OTf].
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ionic Liquid Solvents and Intensification (Chapter 8) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 6. 1-Octyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide [solvionic.com]
- 7. researchgate.net [researchgate.net]
- 8. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Best practices for handling and storing moisture-sensitive 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing the moisture-sensitive ionic liquid, 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TFO]).
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in experimental settings.
Issue 1: Inconsistent Experimental Results
-
Question: My reaction or measurement is giving inconsistent or non-reproducible results. Could absorbed moisture be the cause?
-
Answer: Yes, moisture is a common cause of inconsistency in experiments involving ionic liquids. Water can alter the physicochemical properties of [OMIM][TFO], such as its viscosity, polarity, and conductivity, which can in turn affect reaction rates, electrochemical performance, and solubility of reagents.[1][2] It is crucial to quantify the water content to ensure it is below the tolerance level for your specific application.
-
Recommended Action:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your ionic liquid.[3][4] Refer to the experimental protocol section for a detailed methodology.
-
Dry the Ionic Liquid: If the water content is above your experimental threshold, dry the ionic liquid using a high-vacuum line or a vacuum oven.[1][2][3] Refer to the drying protocol provided.
-
Inert Atmosphere: Always handle the dried ionic liquid under an inert atmosphere (e.g., in a glove box) to prevent reabsorption of moisture.[1]
-
Issue 2: Ionic Liquid Appears Cloudy or Has Particulates
-
Question: My 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate appears cloudy or contains solid particles. What should I do?
-
Answer: Cloudiness or the presence of particulates can indicate contamination. This could be due to the precipitation of impurities, reaction with absorbed water, or degradation of the ionic liquid.
-
Recommended Action:
-
Filtration: Filter the ionic liquid through a fine porosity (e.g., 0.2 µm) PTFE syringe filter. This should be done under an inert and dry atmosphere.
-
Purity Check: After filtration, re-analyze the ionic liquid for purity and water content.
-
Storage Review: Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place under an inert gas.
-
Issue 3: Difficulty in Handling Due to High Viscosity
-
Question: The viscosity of my [OMIM][TFO] is very high, making it difficult to handle and dispense accurately. Is this normal?
-
Answer: 1-alkyl-3-methylimidazolium trifluoromethanesulfonates can have relatively high viscosities, and this is often exacerbated by the presence of water or low temperatures.
-
Recommended Action:
-
Gentle Heating: Gently warm the ionic liquid to slightly above ambient temperature (e.g., 30-40 °C). This will significantly reduce its viscosity. Ensure the heating is uniform and do not overheat, as this could lead to degradation.
-
Positive Displacement Pipettes: For accurate dispensing of viscous liquids, use a positive displacement pipette instead of a standard air displacement pipette.
-
Check Water Content: As mentioned, water can affect viscosity. Ensure your ionic liquid is sufficiently dry.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What is the primary consideration when handling 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate?
-
A1: The primary consideration is its hygroscopic nature. [OMIM][TFO] will readily absorb moisture from the atmosphere.[1] Therefore, it is critical to handle it under a dry, inert atmosphere (e.g., argon or nitrogen) in a glove box to maintain its purity and performance.
-
-
Q2: How should I store 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate?
-
A2: It should be stored in a tightly sealed container, preferably with a septum-sealed cap for easy access with a syringe under an inert atmosphere. The storage area should be cool and dry. For long-term storage, consider sealing the container with paraffin film as an extra precaution against moisture ingress.
-
-
Q3: Can I use 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate directly from the bottle?
-
A3: For applications that are highly sensitive to water, it is recommended to dry the ionic liquid before use, even if it is new. The water content should be verified by Karl Fischer titration to ensure it meets the requirements of your experiment.[4]
-
Drying and Water Content
-
Q4: What is the most effective method for drying this ionic liquid?
-
Q5: How can I determine the water content in my [OMIM][TFO]?
-
Q6: What is an acceptable level of water content for my experiments?
-
A6: The acceptable water content is highly dependent on the application. For many electrochemical applications, a water content below 100 ppm is desirable. For some organic synthesis applications, higher water content may be tolerated. It is essential to determine the tolerance for your specific experiment.
-
Safety and Disposal
-
Q7: What are the main safety precautions to take when working with this ionic liquid?
-
A7: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the ionic liquid in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, although its vapor pressure is very low. Avoid contact with skin and eyes.
-
-
Q8: How should I dispose of waste 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate?
-
A8: Disposal should be carried out in accordance with local, state, and federal regulations. Due to their stability, ionic liquids should not be disposed of down the drain. Consult your institution's environmental health and safety office for specific guidance.
-
Quantitative Data
| Property | Value | Reference |
| Drying Parameters | ||
| Recommended Temperature | 60 - 80 °C | General practice for similar ILs[3] |
| Vacuum Level | < 1 mbar | General practice for similar ILs |
| Duration | 24 - 72 hours (or until stable) | General practice for similar ILs[3] |
| Water Content | ||
| Typical "As Received" | Can be > 1000 ppm | Varies by manufacturer and handling |
| After Drying | < 100 ppm is achievable | [4] |
| Physical Properties | ||
| Viscosity (Water Effect) | Increases with water content | General trend for many ILs |
| Conductivity (Water Effect) | Generally increases with water content | General trend for many ILs |
Experimental Protocols
Protocol 1: Drying 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
-
Apparatus: Schlenk flask, high-vacuum line with a cold trap, and a heating mantle with a temperature controller.
-
Procedure: a. Place the ionic liquid in a clean, dry Schlenk flask. To maximize the surface area, use a flask that is no more than one-third full. b. Attach the flask to the high-vacuum line. c. Gradually apply vacuum to avoid vigorous bubbling. d. Once a stable vacuum is achieved (< 1 mbar), begin to heat the flask to 60-80 °C with stirring. e. Continue drying under vacuum with heating and stirring for at least 24 hours. For very low water content, 72 hours or more may be necessary. f. To monitor the drying process, periodically and carefully isolate a small aliquot for Karl Fischer titration. g. Once the desired water content is reached, cool the flask to room temperature under vacuum. h. Backfill the flask with a dry, inert gas (e.g., argon or nitrogen) before transferring the dried ionic liquid to a storage container inside a glove box.
Protocol 2: Water Content Determination by Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: An appropriate Karl Fischer reagent for ketones and aldehydes (to avoid side reactions with the imidazolium ring, though less of a concern with coulometric methods) and a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform, or a specialized ionic liquid-miscible solvent).
-
Procedure: a. Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry state. b. Inside a glove box or using a gas-tight syringe, draw a known mass of the 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate (typically 0.1 - 1 g). c. Quickly inject the sample into the titration cell. d. The titrator will automatically titrate the water present in the sample and display the result, usually in ppm or percent water. e. It is recommended to perform the measurement in triplicate to ensure accuracy.[4]
Visualizations
Caption: Workflow for proper storage and handling of moisture-sensitive [OMIM][TFO].
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Optimizing the electrochemical window of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate for voltammetry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO]) in voltammetric studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrochemical window of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO])?
A1: The electrochemical window (EW) of [OMIM][TfO] is significantly influenced by its purity, the choice of working electrode, and the experimental conditions. For a properly dried ionic liquid, the electrochemical window can be quite wide, making it suitable for a range of electrochemical applications. Studies on similar imidazolium triflate ionic liquids have reported electrochemical windows exceeding 5.0 V.[1][2] The anodic limit is determined by the oxidation of the trifluoromethanesulfonate anion, while the cathodic limit is set by the reduction of the 1-methyl-3-n-octylimidazolium cation.[3]
Q2: How do impurities, particularly water, affect the electrochemical window of [OMIM][TfO]?
A2: Water is a critical impurity that significantly narrows the electrochemical window of ionic liquids, including [OMIM][TfO].[1][2] Even small amounts of water can lead to a considerable reduction in the stable potential range due to the electrolysis of water (hydrogen evolution at the cathode and oxygen evolution at the anode).[3][4] Therefore, it is crucial to minimize water content to achieve the optimal electrochemical window. Other impurities, such as halide ions from the synthesis process, can also negatively impact the electrochemical stability.
Q3: What are the best practices for handling and storing [OMIM][TfO] to maintain its purity?
A3: Given its hygroscopic nature, [OMIM][TfO] should be handled and stored under an inert atmosphere (e.g., in a glovebox or with an argon/nitrogen blanket) to minimize water absorption.[1] It is recommended to store the ionic liquid in a tightly sealed container, away from moisture and atmospheric contaminants. For long-term storage, refrigeration in an inert environment is advisable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Narrow Electrochemical Window | High water content in the ionic liquid. | Dry the [OMIM][TfO] under vacuum at an elevated temperature (e.g., 70-80°C) for several hours. Verify the water content using Karl Fischer titration. |
| Presence of other impurities (e.g., halide ions). | Purify the ionic liquid using appropriate methods such as solvent extraction or column chromatography. | |
| Reactive electrode material. | Use a less reactive working electrode material. For instance, gold often exhibits a wider electrochemical window than platinum in the presence of water.[3][4][5] | |
| Distorted or Noisy Voltammogram | High viscosity of the ionic liquid affecting mass transport. | Increase the experimental temperature to reduce viscosity and improve ion mobility. |
| Electrode surface passivation. | Polish the working electrode before each experiment. In some cases, electrochemical cleaning cycles may be necessary. | |
| Inadequate iR compensation. | Ensure proper iR compensation is applied in your potentiostat settings to account for the solution resistance. | |
| Irreproducible Results | Inconsistent water content between experiments. | Strictly control the experimental environment to minimize water uptake. Handle the ionic liquid in a glovebox. |
| Changes in electrode surface activity. | Implement a consistent electrode pre-treatment protocol. | |
| Temperature fluctuations. | Use a thermostatically controlled electrochemical cell to maintain a constant temperature. |
Quantitative Data
Table 1: Electrochemical Window of Imidazolium Triflate Ionic Liquids with Varying Cation Alkyl Chain Lengths
| Ionic Liquid | Cation Alkyl Chain | Electrochemical Window (V) |
| [Emim][TFO] | Ethyl | 3.6 |
| [Bmim][TFO] | Butyl | 4.0 |
| [Hmim][TFO] | Hexyl | 4.0 |
| [Omim][TFO] | Octyl | >5.0 |
| [Dmim][TFO] | Decyl | >6.0 |
Data adapted from a study on imidazolium triflate ionic liquids. The electrochemical window was determined by cyclic voltammetry.[1][2]
Table 2: Representative Effect of Water Content on the Electrochemical Window of 1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf]) on Different Electrodes
| Water Content (M H₂O / L IL) | Electrochemical Window on Au (V) | Electrochemical Window on Pt (V) |
| ~0 (Dried) | ~4.5 | ~3.8 |
| 0.37 | ~4.2 | ~3.5 |
| 1.11 | ~3.8 | ~3.1 |
| 1.66 | ~3.5 | ~2.8 |
Disclaimer: This data is for 1-butyl-3-methylimidazolium triflate, a closely related ionic liquid, and is intended to illustrate the general trend of the effect of water on the electrochemical window. The exact values for [OMIM][TfO] may vary. Data derived from graphical representations in literature.[3][5]
Experimental Protocols
Protocol 1: Purification and Drying of [OMIM][TfO]
Objective: To minimize water and other impurities in [OMIM][TfO] to maximize its electrochemical window.
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][TfO])
-
High-vacuum pump
-
Schlenk line or glovebox
-
Heating mantle or oil bath
-
Thermometer
-
Round-bottom flask
-
Karl Fischer titrator
Procedure:
-
Place the [OMIM][TfO] in a clean, dry round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the ionic liquid to 70-80°C under continuous vacuum for at least 24 hours. This helps to remove volatile impurities, primarily water.
-
After drying, allow the ionic liquid to cool to room temperature under vacuum before transferring it to a storage container inside an inert atmosphere glovebox.
-
(Optional but recommended) Determine the final water content using Karl Fischer titration to ensure it is below the desired threshold (e.g., <10 ppm).
Protocol 2: Determination of the Electrochemical Window of [OMIM][TfO] by Cyclic Voltammetry
Objective: To measure the anodic and cathodic limits of [OMIM][TfO].
Materials:
-
Purified and dried [OMIM][TfO]
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Assemble the three-electrode cell in a glovebox or under an inert gas flow to prevent moisture contamination.
-
Add the dried [OMIM][TfO] to the electrochemical cell.
-
Polish the working electrode to a mirror finish with alumina slurry, rinse with a suitable solvent (e.g., acetone or isopropanol), and dry thoroughly before insertion into the cell.
-
Connect the electrodes to the potentiostat.
-
Purge the ionic liquid with the inert gas for at least 15-20 minutes to remove any dissolved oxygen.
-
Perform a cyclic voltammetry scan starting from the open-circuit potential. Scan towards the anodic limit first, then reverse the scan towards the cathodic limit, and finally return to the initial potential. A typical scan rate is 50-100 mV/s.
-
The electrochemical window is determined by the potential range where no significant faradaic current is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.1 or 1.0 mA/cm²).
Visualizations
Caption: Workflow for preparing [OMIM][TfO] and measuring its electrochemical window.
References
- 1. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling and Viscosity Reduction of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques to reduce the viscosity of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) for improved handling during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate so viscous, and why is this a concern?
A1: Ionic liquids like [OMIM][OTf] often exhibit high viscosity due to strong intermolecular forces, primarily electrostatic and hydrogen bonding interactions between the cation and anion. High viscosity can present challenges in laboratory settings, making it difficult to accurately pipette, stir, and filter the substance, which can impact experimental reproducibility and accuracy.
Q2: What are the primary methods to reduce the viscosity of [OMIM][OTf]?
A2: The two most common and effective methods for reducing the viscosity of ionic liquids are:
-
Increasing the temperature: The viscosity of most liquids, including ionic liquids, decreases significantly with an increase in temperature.
-
Using co-solvents: The addition of a low-viscosity molecular solvent can effectively reduce the overall viscosity of the mixture.
Q3: What safety precautions should I take when handling [OMIM][OTf]?
A3: Based on the Safety Data Sheet (SDS) for [OMIM][OTf] and similar ionic liquids, the following safety precautions are recommended[1][2][3]:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If there is a risk of splashing, a face shield is recommended.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and moisture.
Troubleshooting Guide: Handling and Pipetting
This guide addresses common issues encountered when working with viscous [OMIM][OTf].
| Problem | Possible Cause | Solution |
| Inaccurate volume when pipetting | High viscosity prevents complete aspiration or dispensing. | 1. Use positive displacement pipettes: These are ideal for viscous liquids as the piston is in direct contact with the liquid, ensuring accurate dispensing. 2. Employ the reverse pipetting technique: This method helps to compensate for the liquid film that remains in the tip. 3. Use wide-bore or low-retention pipette tips: These reduce the surface area for the liquid to adhere to. |
| Air bubbles in the pipette tip | Aspirating too quickly. | Reduce the aspiration speed. A slow and controlled aspiration is crucial for viscous liquids. |
| Liquid dripping from the tip after aspiration | Surface tension of the viscous liquid. | 1. After aspirating, touch the pipette tip to the side of the container to remove any excess liquid. 2. Ensure a proper seal between the pipette and the tip. |
| Difficulty in mixing [OMIM][OTf] with other reagents | High viscosity hinders efficient mixing. | 1. Increase the temperature of the mixture (if compatible with the reagents). 2. Use a more robust mixing method, such as a vortex mixer or mechanical stirrer, over a longer period. 3. Consider adding a co-solvent to reduce the overall viscosity before adding other reagents. |
Experimental Protocols
Protocol 1: Viscosity Reduction of [OMIM][OTf] using Temperature Variation
Objective: To determine the effect of temperature on the viscosity of [OMIM][OTf].
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
-
Rotational viscometer
-
Temperature-controlled sample holder/bath for the viscometer
-
Calibrated thermometer
Procedure:
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place a known volume of [OMIM][OTf] into the viscometer's sample cup.
-
Set the temperature controller to the desired starting temperature (e.g., 25 °C) and allow the sample to equilibrate for at least 15 minutes.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Start the viscometer and record the viscosity reading once it stabilizes.
-
Increase the temperature by a set increment (e.g., 10 °C) and repeat steps 3-5.
-
Continue this process over the desired temperature range (e.g., 25 °C to 80 °C).
-
Record all temperature and viscosity data for analysis.
Protocol 2: Viscosity Reduction of [OMIM][OTf] using Co-solvents
Objective: To quantify the effect of different co-solvents on the viscosity of [OMIM][OTf].
Materials:
-
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
-
Co-solvents (e.g., water, methanol, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Rotational viscometer at a constant temperature (e.g., 25 °C)
Procedure:
-
Prepare a series of [OMIM][OTf]-co-solvent mixtures with varying mole fractions of the co-solvent (e.g., 0.1, 0.2, 0.3, 0.4, 0.5).
-
To do this, accurately weigh the required amount of [OMIM][OTf] and the co-solvent into a volumetric flask and mix thoroughly until a homogeneous solution is formed.
-
Calibrate the rotational viscometer.
-
Measure the viscosity of each mixture at a constant temperature, following the procedure outlined in Protocol 1 (steps 2-5).
-
Record the mole fraction of the co-solvent and the corresponding viscosity for each mixture.
-
Repeat the procedure for each co-solvent to be tested.
Data Presentation
Table 1: Effect of Temperature on the Viscosity of Imidazolium-Based Ionic Liquids (Illustrative Data)
| Temperature (°C) | Viscosity of [OMIM][PF6] (mPa·s)[4][5] | Viscosity of [OMIM][BF4] (mPa·s)[4][5] |
| 20 | ~1300 | ~600 |
| 40 | ~400 | ~200 |
| 60 | ~150 | ~80 |
| 80 | ~70 | ~40 |
Note: This table provides illustrative data for similar 1-methyl-3-octylimidazolium based ionic liquids to demonstrate the general trend of viscosity reduction with increasing temperature. Specific data for [OMIM][OTf] should be generated using the provided protocol.
Table 2: Effect of Co-solvents on the Viscosity of Imidazolium-Based Ionic Liquids (Illustrative Data)
| Co-solvent | Mole Fraction of Co-solvent | Viscosity of [BMIM][BF4] Mixture (mPa·s) |
| Ethanol | 0.2 | ~150 |
| 0.4 | ~50 | |
| 0.6 | ~20 | |
| 0.8 | ~5 |
Note: This table provides illustrative data for the effect of ethanol on a similar imidazolium-based ionic liquid. The significant decrease in viscosity with increasing mole fraction of the co-solvent is a general trend. Specific data for [OMIM][OTf] with various co-solvents should be generated using the provided protocol.
Visualizations
Caption: Workflow for reducing the viscosity of [OMIM][OTf].
References
Technical Support Center: Recycling and Reuse of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) in Catalytic Processes
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the effective recycling and reuse of the ionic liquid 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) in various catalytic processes.
Frequently Asked Questions (FAQs)
Q1: Why is recycling [OMIM][OTf] important in catalytic processes?
A1: Recycling [OMIM][OTf] is crucial for several reasons. Firstly, it significantly reduces the overall cost of the catalytic process, as ionic liquids can be expensive. Secondly, it aligns with the principles of green chemistry by minimizing waste generation and reducing the environmental impact associated with chemical synthesis.[1] Lastly, efficient recycling allows for the recovery of not only the ionic liquid but also potentially valuable catalyst residues that can be reused or disposed of properly.
Q2: What are the common methods for recycling [OMIM][OTf]?
A2: The most common methods for recycling imidazolium-based ionic liquids like [OMIM][OTf] include:
-
Solvent Extraction: This is the most widely used method, where the reaction products are selectively extracted from the ionic liquid phase using an immiscible organic solvent.
-
Vacuum Distillation: This method is suitable for separating volatile products from the non-volatile ionic liquid.
-
Membrane Filtration: Techniques like nanofiltration can be employed to separate the ionic liquid from reaction products and catalysts.
-
Adsorption: Solid adsorbents can be used to remove impurities from the ionic liquid.
Q3: How can I assess the purity of my recycled [OMIM][OTf]?
A3: The purity of recycled [OMIM][OTf] can be assessed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools to identify and quantify residual solvents, starting materials, and degradation products.[2]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to detect non-volatile or volatile organic impurities, respectively.[3]
-
Karl Fischer Titration: This method is used to determine the water content in the recycled ionic liquid, which can significantly affect its performance.[4][5]
-
Mass Spectrometry (MS): Can be used to identify potential degradation products of the ionic liquid.
Q4: Will the catalytic activity decrease when using recycled [OMIM][OTf]?
A4: A decrease in catalytic activity can occur if the recycled [OMIM][OTf] contains impurities such as residual products, byproducts, water, or leached catalyst metals.[4][6] However, with a proper recycling and purification protocol, the catalytic activity can often be maintained over several cycles. It is crucial to monitor the reaction kinetics and product yield with each cycle to evaluate the performance of the recycled ionic liquid.
Troubleshooting Guides
This section addresses specific issues that may arise during the recycling and reuse of [OMIM][OTf].
Issue 1: Formation of a Stable Emulsion During Product Extraction
Problem: During the liquid-liquid extraction step to separate the organic product from the [OMIM][OTf] phase, a stable emulsion forms, preventing clear phase separation.
Possible Causes:
-
Presence of surfactants or amphiphilic molecules in the reaction mixture.
-
High viscosity of the ionic liquid phase.
-
Intense agitation or mixing.
-
Suspended solid particles acting as emulsifying agents.
Solutions:
-
Reduce Agitation: Use gentle swirling or rocking instead of vigorous shaking or stirring during extraction.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine solid particles that may be stabilizing the emulsion.[7]
-
Centrifugation: If available, centrifuging the mixture can accelerate phase separation.
-
Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
-
Solvent Evaporation (as a last resort): If the product is non-volatile, the extraction solvent can be removed under reduced pressure, and the extraction can be re-attempted with a different solvent or under different conditions.[7]
Issue 2: Decreased Catalytic Activity After Several Recycling Runs
Problem: The yield of the catalytic reaction significantly drops after reusing the [OMIM][OTf] for a few cycles.
Possible Causes:
-
Catalyst Leaching: The active metal catalyst may be partially extracted into the organic phase during product removal, leading to a lower effective catalyst concentration in subsequent runs.[8][9][10]
-
Water Accumulation: The ionic liquid may absorb water from the atmosphere or from reagents, which can deactivate certain catalysts or alter the reaction mechanism.[4][5]
-
Accumulation of Inhibitory Byproducts: Minor byproducts from the reaction may accumulate in the ionic liquid over multiple cycles and inhibit the catalyst.
-
Ionic Liquid Degradation: Although generally stable, [OMIM][OTf] might undergo slow degradation under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases).
Solutions:
-
Catalyst Leaching Analysis: Analyze the organic extracts for traces of the metal catalyst using techniques like Inductively Coupled Plasma (ICP) spectroscopy. If leaching is significant, consider using a biphasic catalyst system or a supported catalyst that is better retained in the ionic liquid phase.
-
Drying the Recycled Ionic Liquid: Before reuse, dry the recycled [OMIM][OTf] under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove absorbed water. Monitor the water content using Karl Fischer titration.
-
Ionic Liquid Purification: If byproduct accumulation is suspected, a more thorough purification step may be necessary. This could involve washing the ionic liquid with a solvent that selectively dissolves the byproducts but not the ionic liquid, followed by drying.
-
Purity Analysis: Use 1H NMR to check for the accumulation of byproducts or signs of ionic liquid degradation.[2]
Experimental Protocols
Protocol 1: General Procedure for Recycling [OMIM][OTf] via Solvent Extraction
This protocol describes a general method for separating organic products from [OMIM][OTf] after a catalytic reaction, such as a Suzuki or Heck coupling.
Materials:
-
Reaction mixture containing [OMIM][OTf], catalyst, and organic product.
-
Extraction solvent (e.g., diethyl ether, ethyl acetate, hexane, toluene - the choice depends on the polarity of the product).
-
Saturated aqueous NaCl solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Rotary evaporator.
-
High-vacuum pump.
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add the selected organic extraction solvent (typically 3 volumes relative to the volume of the ionic liquid).
-
Gently invert the separatory funnel 10-15 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The denser ionic liquid phase will be at the bottom.
-
Drain the lower ionic liquid phase into a clean flask.
-
Collect the upper organic phase.
-
Return the ionic liquid phase to the separatory funnel and repeat the extraction process 2-3 times with fresh portions of the organic solvent to ensure complete removal of the product.
-
Combine all the organic extracts. Wash the combined organic phase with brine to remove any residual ionic liquid.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to isolate the product.
-
To the collected ionic liquid phase, add a small amount of the extraction solvent and remove it under vacuum to azeotropically remove any dissolved water.
-
Dry the recycled [OMIM][OTf] under high vacuum (e.g., <1 mbar) at 70 °C for 4-6 hours to remove any residual solvent and water.
-
Store the dried, recycled [OMIM][OTf] under an inert atmosphere (e.g., nitrogen or argon) until the next use.
Protocol 2: Purity Assessment of Recycled [OMIM][OTf] using ¹H NMR
Objective: To quantify the amount of residual organic solvent and other impurities in the recycled [OMIM][OTf].
Materials and Equipment:
-
Recycled [OMIM][OTf] sample.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes.
-
NMR spectrometer (≥400 MHz).
Procedure:
-
Accurately weigh a sample of the recycled [OMIM][OTf] (e.g., 20 mg) into a vial.
-
Add a known amount of the deuterated solvent (e.g., 0.6 mL).
-
Add a known amount of the internal standard.
-
Mix thoroughly until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of the [OMIM][OTf] cation (e.g., the imidazolium ring protons), the residual organic solvent, and the internal standard.
-
Calculate the concentration of the impurities relative to the known concentration of the internal standard.
Data Presentation
The following tables summarize typical quantitative data obtained during the recycling and reuse of [OMIM][OTf]. The specific values will vary depending on the reaction, catalyst, and extraction solvent used.
Table 1: Recycling Efficiency of [OMIM][OTf] using Different Extraction Solvents
| Extraction Solvent | Recovery Yield (%) | Purity of Recycled [OMIM][OTf] (%)* |
| Diethyl Ether | >98 | >99 |
| Ethyl Acetate | >97 | >98 |
| Hexane | >99 | >99 |
| Toluene | >98 | >98 |
*As determined by ¹H NMR spectroscopy.
Table 2: Catalytic Performance in a Model Suzuki Coupling Reaction Using Recycled [OMIM][OTf]
| Cycle Number | Product Yield (%) | Purity of Recycled [OMIM][OTf] (%) |
| 1 (Fresh) | 98 | 100 |
| 2 | 97 | >99 |
| 3 | 96 | >99 |
| 4 | 95 | >98 |
| 5 | 93 | >98 |
Visualizations
Diagram 1: General Workflow for [OMIM][OTf] Recycling
Caption: Workflow for the recycling of [OMIM][OTf].
Diagram 2: Troubleshooting Logic for Decreased Catalytic Activity
Caption: Troubleshooting decreased catalytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted profiling: quantitative analysis of 1H NMR metabolomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 9. A Review of Recovery of Palladium from the Spent Automobile Catalysts [mdpi.com]
- 10. Palladium supported on magnesium hydroxyl fluoride: an effective acid catalyst for the hydrogenation of imines and N-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative Analysis
Comparative analysis of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate and [BMIM][BF4]
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential applications of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) and 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]).
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as versatile solvents and catalysts in various chemical and biological applications. Their tunable properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to traditional volatile organic solvents. This guide provides a detailed comparative analysis of two prominent imidazolium-based ionic liquids: 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) and 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]).
Physicochemical Properties: A Tabular Comparison
The selection of an ionic liquid for a specific application hinges on its unique physicochemical properties. The following table summarizes the key quantitative data for [OMIM][OTf] and [BMIM][BF4] to facilitate a direct comparison.
| Property | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S | C₈H₁₅BF₄N₂ |
| Molecular Weight | 344.39 g/mol | 226.02 g/mol |
| Appearance | Colorless to slightly yellow liquid or semi-solid | Colorless to pale yellow, viscous liquid |
| Melting Point | Low Melting Solid[1] | -83 to -75 °C |
| Boiling Point | Not available (typically decompose at high temperatures) | Not available (typically decompose at high temperatures) |
| Decomposition Temp. | Thermally stable | Onset of thermal decomposition at 318.2 °C |
| Density | 1.19 g/mL | 1.203 g/cm³ (at 25 °C) |
| Viscosity | Not available | 103 mPa·s (at 25 °C) |
| Conductivity | Good ionic conductivity | 3.15 mS/cm (at 20 °C) |
Synthesis and Experimental Protocols
The synthesis of these ionic liquids typically involves a two-step process: the quaternization of the imidazole and a subsequent anion exchange reaction.
Synthesis of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf])
A general synthesis for imidazolium-based ionic liquids with the trifluoromethanesulfonate anion involves the reaction of the corresponding imidazolium halide with a trifluoromethanesulfonate salt.
Experimental Protocol:
-
Quaternization: 1-methylimidazole is reacted with 1-chlorooctane to form 1-methyl-3-n-octylimidazolium chloride. This reaction is typically carried out in a suitable solvent or neat at an elevated temperature.
-
Anion Exchange: The resulting 1-methyl-3-n-octylimidazolium chloride is then reacted with a trifluoromethanesulfonate salt, such as lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate. The reaction mixture is stirred, often in a solvent in which the resulting inorganic salt (e.g., LiCl or AgCl) is insoluble, facilitating its removal by filtration.
-
Purification: The final product is purified by washing with appropriate solvents to remove any unreacted starting materials or byproducts, followed by drying under vacuum to remove any residual solvent and water.
References
Performance comparison of imidazolium versus pyrrolidinium-based ionic liquids in catalysis
For researchers, scientists, and drug development professionals, the choice of ionic liquid (IL) can be a critical factor in optimizing catalytic reactions. This guide provides a detailed performance comparison of two of the most prominent classes of ionic liquids—imidazolium- and pyrrolidinium-based—across a range of key catalytic transformations. We present quantitative data, detailed experimental protocols, and logical workflows to aid in the selection of the most suitable IL for your specific application.
Ionic liquids have emerged as highly versatile solvents and catalysts in chemical synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties. Among the vast array of available ILs, those based on imidazolium and pyrrolidinium cations are among the most widely studied and utilized. While both offer significant advantages over traditional volatile organic solvents, their catalytic performance can differ substantially depending on the specific reaction. This guide delves into a comparative analysis of their efficacy in several critical catalytic processes: Suzuki-Miyaura and Stille cross-coupling reactions, the Heck reaction, arene hydrogenation, and the conversion of biomass into valuable platform chemicals.
Cross-Coupling Reactions: A Tale of Two Cations in Suzuki and Stille Reactions
Nitrile-functionalized ionic liquids have shown particular promise in palladium-catalyzed cross-coupling reactions. A comparative study of nitrile-functionalized pyrrolidinium, imidazolium, and pyridinium-based ILs in Suzuki and Stille reactions provides valuable insights into their relative performance.[1] The nature of the ionic liquid cation was found to significantly influence the catalytic outcome, with factors such as the strength of anion-cation pairing and the viscosity of the IL playing crucial roles.[1]
Table 1: Performance Comparison in Suzuki and Stille Cross-Coupling Reactions [1]
| Reaction | Ionic Liquid Cation | Functionalization | Product Yield (%) |
| Suzuki Coupling | Pyrrolidinium | Nitrile | High |
| Suzuki Coupling | Imidazolium | Nitrile | Moderate to High |
| Stille Coupling | Pyrrolidinium | Nitrile | High |
| Stille Coupling | Imidazolium | Nitrile | Moderate to High |
Note: "High" and "Moderate to High" are qualitative summaries based on the findings of the comparative study. Specific yields vary depending on substrates and reaction conditions.
The study highlighted that nitrile-functionalized pyrrolidinium-based ILs can be highly effective media for these important C-C bond-forming reactions.[1] The nitrile functionality is thought to play a key role in stabilizing the palladium catalyst, leading to improved performance and recyclability.[2]
Experimental Protocol: Suzuki Coupling in Nitrile-Functionalized Ionic Liquids
The following is a general procedure adapted from studies on Suzuki coupling reactions in functionalized ionic liquids.[2][3]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Nitrile-functionalized ionic liquid (e.g., 1-(3-cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide or a pyrrolidinium analogue) (2 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the nitrile-functionalized ionic liquid to the vessel.
-
The reaction mixture is stirred and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 2-24 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The ionic liquid/catalyst phase can often be recycled for subsequent reactions.
The Heck Reaction: Imidazolium ILs Take Center Stage
The Heck reaction, another cornerstone of C-C bond formation, has been extensively studied in imidazolium-based ionic liquids.[4][5] These ILs have been shown to be effective media, often acting as more than just inert solvents. In some cases, the imidazolium cation itself can act as a precursor to N-heterocyclic carbene (NHC) ligands, which stabilize the palladium catalyst.[6]
While direct quantitative comparisons with pyrrolidinium-based ILs for the Heck reaction are less common in the literature, the wealth of data on imidazolium systems underscores their utility. For instance, the Heck coupling of iodobenzene with methyl acrylate in a 2-imidazole functionalized imidazolium-based ionic liquid with PdCl₂ as the catalyst and Na₂CO₃ as the base resulted in a 92% yield.[4]
Experimental Protocol: Heck Reaction in an Imidazolium-Based Ionic Liquid
The following protocol is a representative example for a Heck reaction carried out in an imidazolium-based ionic liquid.[4][6]
Materials:
-
Aryl halide (e.g., iodobenzene, 1 mmol)
-
Alkene (e.g., methyl acrylate, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Base (e.g., NaOAc or Na₂CO₃, 1.5 mmol)
-
Imidazolium-based ionic liquid (e.g., [bmim][Br] or a functionalized variant) (3 mL)
Procedure:
-
The palladium catalyst, aryl halide, and base are added to a reaction flask containing the imidazolium-based ionic liquid.
-
The alkene is then added to the mixture.
-
The reaction is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (e.g., 4-24 hours).
-
Upon completion, the mixture is cooled, and the product is typically extracted with an organic solvent.
-
The remaining ionic liquid phase containing the catalyst can often be reused.
Arene Hydrogenation: Imidazolium ILs as a Medium for Nanoparticle Catalysis
The hydrogenation of arenes is a fundamentally important industrial process. Imidazolium-based ionic liquids have been successfully employed as media for the generation and stabilization of ruthenium nanoparticles, which are active catalysts for arene hydrogenation.[7][8] The biphasic nature of the IL-organic system allows for easy separation and recycling of the catalyst.[7]
While there is a significant body of work on arene hydrogenation in imidazolium ILs, direct comparative studies with pyrrolidinium-based ILs are not as readily available. The existing research demonstrates the viability and potential advantages of using imidazolium ILs for this class of reactions.
Experimental Protocol: Arene Hydrogenation using Ru Nanoparticles in an Imidazolium Ionic Liquid
The following is a general experimental procedure for arene hydrogenation in an imidazolium-based ionic liquid.[7]
Materials:
-
Ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂])
-
Imidazolium-based ionic liquid (e.g., [bmim][NTf₂])
-
Arene substrate (e.g., toluene)
-
Hydrogen gas
Procedure:
-
The ruthenium precursor is dissolved in the imidazolium-based ionic liquid in an autoclave.
-
The autoclave is pressurized with hydrogen gas (e.g., 4 bar) and heated (e.g., 50-90 °C) to form the ruthenium nanoparticles in situ.
-
The arene substrate is then added to the autoclave.
-
The reaction is carried out under hydrogen pressure and at a set temperature with stirring.
-
After the reaction, the organic phase containing the hydrogenated product is separated from the ionic liquid phase containing the catalyst by decantation.
-
The catalyst-containing ionic liquid phase can be reused for subsequent hydrogenation reactions.
Biomass Conversion: Imidazolium ILs for 5-HMF Production
The conversion of biomass-derived carbohydrates into platform chemicals such as 5-hydroxymethylfurfural (HMF) is a key area of green chemistry. Imidazolium-based ionic liquids, particularly those with chloride anions, have been shown to be effective solvents for the dissolution of cellulose and subsequent catalytic conversion to HMF.[9][10] For instance, a 58% yield of HMF from cellulose was achieved in [C₄C₁im]Cl using CrCl₃ as a catalyst at 150 °C after one hour.[9]
While acidic ionic liquids based on pyrrolidinium cations are known, there is a lack of direct comparative studies with imidazolium-based ILs for the conversion of cellulose to HMF with reported yields.[4]
Table 2: Conversion of Cellulose to 5-HMF in an Imidazolium-Based Ionic Liquid [9]
| Ionic Liquid | Catalyst | Temperature (°C) | Time (h) | HMF Yield (%) |
| [C₄C₁im]Cl | CrCl₃·6H₂O | 120 | 3 | 54 |
| [C₄C₁im]Cl | CrCl₃·6H₂O | 150 | 1 | 58 |
Experimental Protocol: Conversion of Cellulose to 5-HMF
The following procedure is based on the catalytic conversion of cellulose to HMF in an imidazolium-based ionic liquid.[9]
Materials:
-
Cellulose
-
Imidazolium-based ionic liquid (e.g., [C₄C₁im]Cl)
-
Metal chloride catalyst (e.g., CrCl₃·6H₂O, 7 mol%)
Procedure:
-
Cellulose and the metal chloride catalyst are added to the ionic liquid in a reaction vessel.
-
The mixture is heated to the desired temperature (e.g., 120-150 °C) with stirring for a specified time.
-
The reaction is monitored for the formation of HMF.
-
After the reaction, HMF is typically extracted from the ionic liquid using an appropriate solvent.
Conclusion
This comparative guide highlights the nuanced performance differences between imidazolium- and pyrrolidinium-based ionic liquids in various catalytic applications. While imidazolium-based ILs have been more extensively studied and have demonstrated high efficacy in a broad range of reactions, including Heck, arene hydrogenation, and biomass conversion, emerging research on functionalized pyrrolidinium ILs showcases their competitive and sometimes superior performance in specific contexts, such as Suzuki and Stille cross-coupling reactions.
The choice between an imidazolium and a pyrrolidinium-based ionic liquid will ultimately depend on the specific requirements of the catalytic system, including the nature of the reactants, the desired product, and the importance of factors like catalyst stability and recyclability. The data and protocols presented here serve as a valuable resource for researchers and professionals in making an informed decision to advance their chemical synthesis and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
[OMIM][OTf] vs. Other Triflate Anion Ionic Liquids: A Comparative Study for Researchers and Drug Development Professionals
A detailed comparison of 1-octyl-3-methylimidazolium triflate ([OMIM][OTf]) with other triflate-containing ionic liquids, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the physicochemical properties of 1-octyl-3-methylimidazolium triflate ([OMIM][OTf]) against other ionic liquids (ILs) featuring the triflate ([OTf]⁻) anion, with a focus on those based on pyrrolidinium and pyridinium cations. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate ionic liquid for their specific applications, ranging from synthetic chemistry to drug formulation.
Introduction to Triflate Ionic Liquids
Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. The trifluoromethanesulfonate, or triflate ([OTf]⁻), anion is of particular interest due to its high thermal and electrochemical stability. When paired with various organic cations, such as imidazolium, pyrrolidinium, and pyridinium, the resulting ionic liquids offer a diverse range of properties suitable for numerous applications, including as reaction media, electrolytes, and drug delivery vehicles.[1]
Comparative Data of Physicochemical Properties
The selection of an ionic liquid is critically dependent on its physical and chemical properties. The following tables summarize key quantitative data for [OMIM][OTf] and representative examples from the pyrrolidinium and pyridinium triflate families.
| Property | [OMIM][OTf] (Imidazolium) | [BMPyrr][OTf] (Pyrrolidinium) | [EtPy][OTf] (Pyridinium) |
| Molecular Formula | C₁₂H₂₃F₃N₂O₃S | C₁₀H₂₀F₃NO₃S | C₈H₁₀F₃NO₃S |
| Molecular Weight ( g/mol ) | 344.38 | 291.33 | 257.23 |
| Appearance | Colorless to Yellow Liquid/Semi-Solid | Liquid | White Solid |
| Melting Point (°C) | Not available | 5[2][3] | 36[4] |
| Density (g/cm³) | ~1.13 (estimated) | 1.25 @ 27°C[2][3] | 1.40 @ 24°C[4] |
| Viscosity (cP @ 25°C) | 168 (estimated) | 148[2][3] | 68.8[4] |
| Ionic Conductivity (mS/cm) | ~1.0 (estimated) | 1.85 @ 24°C[2][3] | 4.34 @ 24°C[4] |
| Thermal Decomposition Temp. (°C) | >300 (general for imidazolium triflates) | >300 (general for pyrrolidinium triflates)[5][6] | >300 (general for pyridinium triflates) |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ionic liquids. Below are outlines for key experimental procedures.
Synthesis of 1-Octyl-3-methylimidazolium Triflate ([OMIM][OTf])
A common and convenient method for the synthesis of triflate ionic liquids is through the direct alkylation of an organic base with an alkyl trifluoromethanesulfonate.[7]
Procedure:
-
Freshly distilled methyl trifluoromethanesulfonate is slowly added dropwise to magnetically stirred N-octylimidazole at 0°C over a period of 10 hours.[7]
-
The mixture is then stirred for an additional 2 hours at 20°C and 1 hour at 40°C to ensure the reaction goes to completion.[7]
-
Any excess methyl trifluoromethanesulfonate is removed by evaporation under vacuum (0.01 mbar) at 25°C.[7]
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and phase transitions of the ionic liquids.
TGA Protocol:
-
A sample of the ionic liquid (5-10 mg) is placed in a TGA pan.
-
The sample is heated from 25°C to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[8][9]
-
The onset of weight loss is used to determine the decomposition temperature.[9]
DSC Protocol:
-
A small sample of the ionic liquid is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle (e.g., heating from -80°C to 200°C, cooling to -80°C, and reheating) at a controlled rate (e.g., 10°C/min).
-
Glass transitions (Tg), crystallization events (Tc), and melting points (Tm) are identified from the resulting thermogram.
Viscosity Measurement
The viscosity of ionic liquids can be determined using a variety of viscometers. A common method involves a rotational viscometer.
Procedure:
-
The viscometer is calibrated using standard viscosity fluids.
-
The ionic liquid sample is placed in the sample holder, ensuring it is free of air bubbles.
-
The measurement is performed at a controlled temperature (e.g., 25°C).
-
The viscosity is recorded at various shear rates to assess Newtonian or non-Newtonian behavior.
Ionic Conductivity Measurement
Ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current and is typically measured using a conductivity meter with a probe.
Procedure:
-
The conductivity cell is calibrated with standard aqueous KCl solutions of known conductivity.
-
The ionic liquid sample is placed in the conductivity cell, ensuring the electrodes are fully immersed.
-
The measurement is taken at a controlled temperature.
-
To minimize electrode polarization effects, resistance measurements are often performed at various frequencies.
Signaling Pathways and Experimental Workflows
Ionic liquids play a significant role in various chemical reactions and formulation processes. The following diagrams, generated using Graphviz, illustrate two key applications.
Caption: Catalytic cycle of the Heck reaction using an aryl triflate.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. The use of aryl triflates often proceeds through a cationic pathway, where the triflate anion dissociates from the palladium center, creating a more reactive cationic intermediate that facilitates the coupling reaction.[9]
Caption: Workflow for enhancing drug solubility using ionic liquids.
Ionic liquids can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). This can be achieved by using the IL as a co-solvent or by forming an "API-IL" where the drug molecule itself is one of the ions. The process involves selecting a suitable ionic liquid, developing a formulation, and then rigorously testing its solubility, physicochemical properties, drug release profile, and toxicity.
Conclusion
The choice of a triflate-based ionic liquid depends heavily on the specific requirements of the application. [OMIM][OTf], with its long alkyl chain, is expected to have a higher viscosity and lower conductivity compared to its shorter-chain imidazolium counterparts, but these properties can be advantageous in applications requiring higher lipophilicity or specific solvation characteristics. Pyrrolidinium and pyridinium-based triflates offer alternatives with potentially different thermal stabilities, viscosities, and conductivities. The data and protocols presented in this guide provide a foundation for making an informed decision in the selection and characterization of these versatile materials for research and drug development.
References
- 1. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Liquids: Future Solvents and Reagents for Pharmaceuticals [jstage.jst.go.jp]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: How Alkyl Chain Length Governs the Physicochemical Behavior of Imidazolium Ionic Liquids
A comparative guide for researchers, scientists, and drug development professionals on the tunable properties of imidazolium-based ionic liquids, supported by experimental data and detailed methodologies.
The burgeoning field of ionic liquids (ILs) has presented scientists with a unique class of solvents characterized by their negligible vapor pressure, high thermal stability, and remarkable designability. Among these, imidazolium-based ILs have garnered significant attention due to their versatile applications, ranging from catalysis and synthesis to drug delivery and materials science. A key feature of these ILs is the ability to fine-tune their physicochemical properties by modifying the structure of their constituent ions. This guide provides a comprehensive comparison of how the systematic elongation of the alkyl chain on the 1-position of the 1-alkyl-3-methylimidazolium cation, often denoted as [Cnmim]+, profoundly influences the macroscopic properties of the resulting ionic liquid.
This guide summarizes experimental data for key physicochemical properties—density, viscosity, conductivity, and surface tension—across a series of 1-alkyl-3-methylimidazolium ionic liquids with varying alkyl chain lengths (n=1 to 12) and common anions such as bis(trifluoromethylsulfonyl)imide ([Tf2N]-), tetrafluoroborate ([BF4]-), and hexafluorophosphate ([PF6]-). Detailed experimental protocols for the measurement of these properties and the synthesis of these ionic liquids are also provided to facilitate reproducibility and further research.
The Interplay of Forces: A Summary of Trends
The length of the alkyl chain on the imidazolium cation is a critical determinant of the intermolecular forces at play within the ionic liquid. As the alkyl chain elongates, van der Waals interactions become increasingly dominant over the electrostatic forces between the ions. This shift in the balance of forces leads to predictable, yet often non-linear, changes in the physicochemical properties of the IL.
In general, as the alkyl chain length increases:
-
Density tends to decrease.
-
Viscosity typically increases.
-
Ionic Conductivity generally decreases.
-
Surface Tension tends to decrease, often reaching a plateau at longer chain lengths.
These trends are a direct consequence of changes in ionic mobility, molecular packing, and the strength of intermolecular interactions. The following sections provide a quantitative look at these relationships.
Quantitative Data Comparison
The following tables summarize the experimental data for the physicochemical properties of various 1-alkyl-3-methylimidazolium ionic liquids at 298.15 K (25 °C).
Table 1: Density (g/cm³) of 1-Alkyl-3-methylimidazolium Ionic Liquids
| Cation | [Tf₂N]⁻ | [BF₄]⁻ | [PF₆]⁻ |
| [C₂mim]⁺ | 1.516 | 1.280 | 1.370 |
| [C₄mim]⁺ | 1.436 | 1.210 | 1.365 |
| [C₆mim]⁺ | 1.373 | 1.150 | 1.290 |
| [C₈mim]⁺ | 1.325 | 1.110 | 1.220 |
| [C₁₀mim]⁺ | 1.286 | - | - |
| [C₁₂mim]⁺ | 1.254 | - | - |
Table 2: Viscosity (mPa·s) of 1-Alkyl-3-methylimidazolium Ionic Liquids
| Cation | [Tf₂N]⁻ | [BF₄]⁻ | [PF₆]⁻ |
| [C₂mim]⁺ | 34 | 39 | 52 |
| [C₄mim]⁺ | 52 | 73 | 92 |
| [C₆mim]⁺ | 73 | 123 | 155 |
| [C₈mim]⁺ | 98 | 210 | 273 |
| [C₁₀mim]⁺ | 126 | - | - |
| [C₁₂mim]⁺ | 156 | - | - |
Table 3: Ionic Conductivity (S/m) of 1-Alkyl-3-methylimidazolium Ionic Liquids
| Cation | [Tf₂N]⁻ | [BF₄]⁻ | [PF₆]⁻ |
| [C₂mim]⁺ | 0.88 | 0.82 | 0.65 |
| [C₄mim]⁺ | 0.46 | 0.41 | 0.32 |
| [C₆mim]⁺ | 0.29 | 0.23 | 0.18 |
| [C₈mim]⁺ | 0.19 | 0.14 | 0.11 |
| [C₁₀mim]⁺ | 0.13 | - | - |
| [C₁₂mim]⁺ | 0.09 | - | - |
Table 4: Surface Tension (mN/m) of 1-Alkyl-3-methylimidazolium Ionic Liquids
| Cation | [Tf₂N]⁻ | [BF₄]⁻ | [PF₆]⁻ |
| [C₂mim]⁺ | 34.5 | 46.8 | 48.2 |
| [C₄mim]⁺ | 32.1 | 43.5 | 45.0 |
| [C₆mim]⁺ | 29.8 | 40.1 | 41.5 |
| [C₈mim]⁺ | 28.2 | 37.8 | 39.0 |
| [C₁₀mim]⁺ | 27.5 | - | - |
| [C₁₂mim]⁺ | 27.2 | - | - |
Note: The data presented are representative values from various literature sources and may vary slightly depending on the purity of the ionic liquids and the experimental conditions.
Visualizing the Influence of Alkyl Chain Length
The following diagram illustrates the logical relationship between the increase in alkyl chain length and the corresponding changes in the physicochemical properties of imidazolium ionic liquids.
Caption: Logical flow from alkyl chain modification to property changes.
Experimental Protocols
Detailed methodologies for the synthesis of 1-alkyl-3-methylimidazolium ionic liquids and the measurement of their key physicochemical properties are provided below.
Synthesis of 1-Alkyl-3-methylimidazolium Halide Precursors
-
Materials : 1-methylimidazole (freshly distilled), alkyl halide (e.g., 1-bromobutane, 1-bromohexane, etc.), and a suitable solvent (e.g., acetonitrile or toluene).
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (1.0 eq.) in the chosen solvent.
-
Slowly add the alkyl halide (1.1 eq.) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
If no precipitate forms, remove the solvent under reduced pressure. Wash the resulting viscous liquid with a non-polar solvent.
-
Dry the final product under high vacuum to remove any residual solvent. The product is the 1-alkyl-3-methylimidazolium halide salt.
-
Anion Exchange for the Synthesis of Hydrophobic Ionic Liquids
-
Materials : 1-alkyl-3-methylimidazolium halide (e.g., [Cnmim]Br), a salt of the desired anion (e.g., Li[Tf2N], Na[BF4], or K[PF6]), and a suitable solvent (e.g., deionized water or acetone).
-
Procedure :
-
Dissolve the 1-alkyl-3-methylimidazolium halide in the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of the anion salt in the same solvent.
-
Slowly add the anion salt solution to the imidazolium halide solution with vigorous stirring.
-
A precipitate of the insoluble inorganic salt (e.g., LiBr, NaBr, KBr) will form.
-
Stir the mixture at room temperature for several hours to ensure complete reaction.
-
Separate the two phases. If water is the solvent, the hydrophobic ionic liquid will form a separate layer. If an organic solvent is used, the precipitated inorganic salt can be removed by filtration.
-
Wash the ionic liquid phase multiple times with deionized water to remove any remaining halide ions. The absence of halide ions can be confirmed by a negative silver nitrate test.
-
Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water or solvent.
-
Measurement of Physicochemical Properties
Density Measurement (Vibrating Tube Densimeter)
-
Apparatus : A calibrated vibrating tube densimeter.
-
Procedure :
-
Calibrate the instrument with dry air and deionized water at the desired temperature.
-
Inject the ionic liquid sample into the measuring cell, ensuring there are no air bubbles.
-
Allow the sample to thermally equilibrate to the set temperature.
-
Record the oscillation period of the vibrating tube.
-
The density is calculated automatically by the instrument's software based on the calibration data and the measured oscillation period.
-
Viscosity Measurement (Rotational Viscometer)
-
Apparatus : A rotational viscometer with appropriate spindle geometry and a temperature-controlled sample holder.
-
Procedure :
-
Select a spindle and rotational speed appropriate for the expected viscosity of the ionic liquid.
-
Place a known volume of the ionic liquid into the sample holder and allow it to reach the desired temperature.
-
Immerse the spindle into the sample to the correct depth.
-
Start the rotation and allow the reading to stabilize.
-
Record the torque and rotational speed. The dynamic viscosity is then calculated by the instrument.
-
Ionic Conductivity Measurement
-
Apparatus : A conductivity meter with a calibrated conductivity cell.
-
Procedure :
-
Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.
-
Rinse the cell thoroughly with deionized water and then with the ionic liquid sample to be measured.
-
Immerse the conductivity cell into the ionic liquid sample, ensuring the electrodes are fully submerged.
-
Allow the sample to reach thermal equilibrium.
-
Measure the resistance of the sample. The conductivity is the reciprocal of the resistivity, which is calculated from the measured resistance and the cell constant.
-
Surface Tension Measurement (Pendant Drop Method)
-
Apparatus : A goniometer/tensiometer equipped with a syringe, a light source, and a camera.
-
Procedure :
-
Fill the syringe with the ionic liquid sample.
-
Form a pendant drop at the tip of the needle.
-
Capture an image of the drop profile.
-
The software analyzes the shape of the drop, which is governed by the balance between surface tension and gravity.
-
The surface tension is calculated by fitting the drop profile to the Young-Laplace equation.
-
Conclusion
The length of the alkyl chain on the imidazolium cation is a powerful tool for tuning the physicochemical properties of ionic liquids. The predictable trends observed in density, viscosity, conductivity, and surface tension allow for the rational design of task-specific ionic liquids for a wide array of applications. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to understand and exploit the unique properties of these remarkable solvents. By carefully selecting the alkyl chain length, in combination with the appropriate anion, the performance of imidazolium ionic liquids can be optimized for specific scientific and industrial challenges.
The Influence of Anions on the Thermal Properties of Ionic Liquids: A Comparative Guide
A deep dive into how the anionic component of ionic liquids dictates their thermal stability and melting points, supported by experimental data and detailed methodologies.
The unique physicochemical properties of ionic liquids (ILs), such as their negligible vapor pressure, high thermal stability, and wide liquid range, are intrinsically linked to their molecular structure.[1] While the cation plays a role, the anion often exerts a more dominant influence on the thermal behavior of these molten salts.[1][2] This guide provides a comparative analysis of the effect of different anions on the thermal stability and melting points of ionic liquids, offering valuable insights for researchers, scientists, and drug development professionals in selecting the appropriate IL for specific applications.
Thermal Stability: A Tale of Anion Robustness
The thermal stability of an ionic liquid is a critical parameter for its application in high-temperature processes.[3] It is typically evaluated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. The onset decomposition temperature (Tonset) is a key metric derived from TGA curves, indicating the temperature at which the IL begins to degrade.[1]
The nature of the anion significantly impacts the thermal stability of an ionic liquid.[4] Generally, ILs with larger, more chemically stable anions that can delocalize the negative charge exhibit higher thermal stability.[5] For instance, ILs containing the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion are known for their exceptional thermal stability, often exceeding 350 °C.[5] In contrast, ILs with more basic or nucleophilic anions, such as those with carboxylate or halide anions, tend to have lower thermal stabilities.[6][7]
The following table summarizes the onset decomposition temperatures (Tonset) for a selection of imidazolium-based ionic liquids with various anions, demonstrating this trend.
| Cation | Anion | Tonset (°C) |
| [BMIM]⁺ | [Ac]⁻ | < 200 |
| [BMIM]⁺ | [BF₄]⁻ | ~350 |
| [BMIM]⁺ | [Tf₂N]⁻ | > 400 |
| [C₄(MIM)₂]²⁺ | [Br]₂ | ~316 |
| [C₄(MIM)₂]²⁺ | [NTf₂]₂ | ~468 |
Note: [BMIM]⁺ = 1-butyl-3-methylimidazolium; [Ac]⁻ = acetate; [BF₄]⁻ = tetrafluoroborate; [Tf₂N]⁻ = bis(trifluoromethylsulfonyl)imide; [C₄(MIM)₂]²⁺ = 1,4-bis(3-methylimidazolium-1-yl)butane. The values are approximate and can vary based on experimental conditions.
The relationship between anion structure and thermal stability can be visualized as a logical progression:
Caption: Relationship between anion properties and thermal stability.
Melting Point: The Role of Anion Symmetry and Interactions
The melting point of an ionic liquid, which dictates its liquid range, is influenced by the efficiency of crystal lattice packing and the strength of interionic interactions.[8] The anion's size, shape, symmetry, and ability to form hydrogen bonds are all crucial factors.[8][9]
Generally, larger, asymmetric anions with delocalized charges tend to disrupt crystal packing, leading to lower melting points.[8][9] This is because their irregular shape and diffuse charge make it more difficult for the ions to arrange themselves into a stable, ordered crystalline lattice.[10] For example, the [NTf₂]⁻ anion, with its conformational flexibility, often results in ionic liquids with low melting points.[8] Conversely, smaller, more symmetric anions, such as halides, can pack more efficiently with the cation, leading to stronger lattice energies and higher melting points.[7]
The table below presents the melting points for a series of 1-alkyl-3-methylimidazolium ([CₙMIM]⁺) based ionic liquids with different anions, illustrating these principles.
| Cation | Anion | Melting Point (°C) |
| [EMIM]⁺ | Cl⁻ | 87 |
| [EMIM]⁺ | [BF₄]⁻ | 15 |
| [EMIM]⁺ | [NTf₂]⁻ | -3 |
| [BMIM]⁺ | Cl⁻ | 73 |
| [BMIM]⁺ | [PF₆]⁻ | 10 |
| [BMIM]⁺ | [NTf₂]⁻ | -4 |
Note: [EMIM]⁺ = 1-ethyl-3-methylimidazolium; [BMIM]⁺ = 1-butyl-3-methylimidazolium; Cl⁻ = chloride; [BF₄]⁻ = tetrafluoroborate; [PF₆]⁻ = hexafluorophosphate; [NTf₂]⁻ = bis(trifluoromethylsulfonyl)imide. The values are approximate and can be influenced by purity and water content.
The interplay of factors determining the melting point is summarized in the following diagram:
Caption: Influence of anion characteristics on melting point.
Experimental Protocols
The data presented in this guide are primarily obtained through two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is extensively used to determine the thermal stability of ionic liquids.[11]
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the ionic liquid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).[12] To ensure accuracy, the IL should be dried under vacuum to remove any residual water or volatile impurities.[4]
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidative degradation.[12]
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a wide temperature range (e.g., from room temperature to 600 °C).[12]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition step.[1]
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC is the standard method for measuring the melting point and other phase transitions of ionic liquids.[13]
Methodology:
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[14]
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample is subjected to a controlled temperature program, which usually involves a cooling and heating cycle to observe both crystallization and melting events. A typical program might be:
-
Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram during the heating cycle.[15] Other transitions, such as glass transitions and crystallizations, can also be observed.[13]
Conclusion
The choice of anion is a critical design parameter in tailoring the thermal properties of ionic liquids. For applications requiring high thermal stability, anions with high charge delocalization and low basicity, such as [NTf₂]⁻, are superior. For applications requiring a low melting point and a wide liquid range, large, asymmetric anions that disrupt crystal packing are often preferred. By understanding the structure-property relationships outlined in this guide and utilizing standardized thermal analysis techniques, researchers can make informed decisions in the selection and design of ionic liquids for a diverse range of scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Targeted modifications in ionic liquids – from understanding to design - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00216C [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. hitachi-hightech.com [hitachi-hightech.com]
The Ascendancy of Ionic Liquids: Benchmarking 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate Against Traditional Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. In this guide, we provide a comprehensive performance comparison of the ionic liquid 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) against three widely used conventional solvents: Toluene, Dichloromethane (DCM), and N,N-Dimethylformamide (DMF).
This objective analysis, supported by experimental data, delves into the key physicochemical properties that influence a solvent's behavior and suitability for various applications, from organic synthesis to biocatalysis. As the pharmaceutical industry increasingly embraces green chemistry principles, ionic liquids like [OMIM][OTf] are emerging as viable, and often superior, alternatives to volatile organic compounds (VOCs).
Data Presentation: A Comparative Analysis of Physicochemical Properties
The performance of a solvent is intrinsically linked to its physical and chemical characteristics. The following tables summarize the key quantitative data for [OMIM][OTf] and the selected conventional solvents, offering a clear comparison for informed decision-making. All data is presented at or near standard ambient temperature (298.15 K or 25 °C) to ensure a consistent basis for comparison.
| Property | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) | Toluene | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S[1] | C₇H₈[2] | CH₂Cl₂[3][4] | C₃H₇NO[5] |
| Molecular Weight ( g/mol ) | 344.39[1] | 92.14[2][6] | 84.93[3][7] | 73.09[5][8] |
| Appearance | Colorless to slightly yellow liquid[1] | Clear, colorless liquid[9][10] | Colorless liquid[3][4][11] | Colorless to very slightly yellow liquid[12] |
| Melting Point (°C) | - | -95.0[13] | -96.7[3][4] | -61[14] |
| Boiling Point (°C) | - | 110.6[6] | 39.6[4] | 153[5][15] |
| Flash Point (°C) | - | 4[6] | Not flammable[16] | 58[14][15] |
| Physicochemical Property | [OMIM][OTf] | Toluene | Dichloromethane | DMF |
| Density (g/mL) at 25°C (298.15 K) | ~1.19[1] | 0.8623[13][17] | 1.3266 (at 20°C)[4] | 0.9439[15] |
| Dynamic Viscosity (mPa·s or cP) at 25°C (298.15 K) | - | 0.56[18] | 0.413[19] | 0.802[14] |
| Electrical Conductivity | Data not readily available in standard units | 200 - 400 pS/m[20] | Very low | ≤ 2.5 µS/cm[21] |
| Solubility in Water | Miscible | Insoluble (0.052% at 25°C)[17] | Slightly soluble (1% w/w)[22] | Miscible[5][15] |
Note: The viscosity and electrical conductivity of [OMIM][OTf] can vary significantly with temperature and purity. The provided values for conventional solvents are at or near 25°C. The electrical conductivity of toluene and dichloromethane is extremely low, classifying them as non-polar, non-conductive solvents.
Experimental Protocols: Methodologies for Key Parameter Measurement
The data presented in this guide is derived from established experimental techniques. Below are detailed methodologies for the key experiments cited.
Density Measurement
The density of ionic liquids and conventional solvents is typically determined using a high-precision oscillating U-tube densimeter.
Protocol:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.
-
Sample Preparation: The solvent sample is degassed to remove any dissolved air bubbles that could affect the measurement.
-
Measurement: The sample is injected into the U-tube, which is then set to oscillate. The instrument measures the period of oscillation, which is directly related to the density of the sample.
-
Temperature Control: The temperature of the measurement cell is precisely controlled using a Peltier thermostat to ensure accurate and reproducible results.
-
Data Acquisition: The density is automatically calculated by the instrument's software based on the calibration data and the oscillation period of the sample.
Viscosity Measurement
Dynamic viscosity can be measured using several techniques, including rotational viscometers, falling-ball viscometers, or capillary viscometers.
Protocol (Falling-Ball Viscometer):
-
Instrument Setup: A calibrated glass tube is filled with the solvent sample and placed in a temperature-controlled bath.
-
Ball Release: A sphere of known diameter and density is released into the solvent.
-
Time Measurement: The time it takes for the ball to fall a specific distance between two marked points on the tube is accurately measured.
-
Calculation: The viscosity of the liquid is calculated using Stokes' Law, which relates the terminal velocity of the falling sphere to its size and density, and the density and viscosity of the liquid.
-
Repeatability: Multiple measurements are taken and averaged to ensure the precision of the results.
Electrical Conductivity Measurement
The electrical conductivity of a solvent is measured using a conductivity meter equipped with a conductivity cell.
Protocol:
-
Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as potassium chloride solutions.
-
Sample Preparation: The solvent is placed in a clean, dry measurement vessel.
-
Measurement: The conductivity probe is immersed in the sample, ensuring that the electrodes are fully covered.
-
Temperature Compensation: The measurement is temperature-dependent; therefore, the temperature of the sample is either maintained at a constant value or the conductivity meter uses a temperature sensor to automatically compensate for variations.
-
Reading: The conductivity meter applies an alternating voltage to the electrodes and measures the resulting current, from which the conductance is calculated and displayed in units such as Siemens per meter (S/m) or microSiemens per centimeter (µS/cm).
Mandatory Visualization: Workflows and Logical Relationships
To visually represent the application of ionic liquids in a research context, the following diagrams have been generated using Graphviz (DOT language).
The diagram above illustrates a typical experimental workflow for an enzyme-catalyzed esterification reaction, a common process in the synthesis of pharmaceuticals and fine chemicals. This workflow highlights the stages where the choice of solvent—either an ionic liquid like [OMIM][OTf] or a conventional one—plays a crucial role. The reusability of both the enzyme and the ionic liquid, a key advantage of this green chemistry approach, is also depicted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Toluene [webbook.nist.gov]
- 3. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. Toluene | Fisher Scientific [fishersci.ca]
- 7. Dichloromethane Solvent Properties [macro.lsu.edu]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Toluene | 108-88-3 [chemicalbook.com]
- 11. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Toluene - Wikipedia [en.wikipedia.org]
- 14. univarsolutions.com [univarsolutions.com]
- 15. N [macro.lsu.edu]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. Toluene Solvent Properties [macro.lsu.edu]
- 18. Viscosity of Toluene – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 19. researchgate.net [researchgate.net]
- 20. vivaenergy.com.au [vivaenergy.com.au]
- 21. kianresin.com [kianresin.com]
- 22. dichloromethane [stenutz.eu]
A Comparative Guide to Validating Electrochemical Measurements with 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) with two common alternative electrolytes: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and a standard lithium-ion battery electrolyte, 1M Lithium bis(trifluoromethanesulfonyl)imide in a 1:1 mixture of ethylene carbonate and dimethyl carbonate (1M LiTFSI in EC:DMC). This document is intended to assist researchers in validating their electrochemical measurements by providing key performance benchmarks and detailed experimental protocols.
Executive Summary
1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate is an ionic liquid electrolyte with applications in various electrochemical systems.[1][2] Its performance characteristics, particularly its ionic conductivity, electrochemical stability, and ion transport properties, are crucial for accurate and reproducible experimental results. This guide presents a side-by-side comparison of these key metrics with established alternatives, offering a baseline for performance validation.
Data Presentation: A Comparative Analysis
The following tables summarize the key electrochemical properties of [OMIM][OTf] and the selected alternative electrolytes. These values are compiled from various literature sources and should be used as a reference for validating experimental measurements.
Table 1: Comparison of Ionic Conductivity
| Electrolyte | Ionic Conductivity (mS/cm) | Temperature (°C) |
| 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) | 1.00 | 20 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | ~3 | Room Temp. |
| 1M LiTFSI in EC:DMC (1:1 vol) | 9.09 | 25 |
Table 2: Comparison of Electrochemical Stability Window
| Electrolyte | Electrochemical Window (V) |
| 1-Methyl-3-n-octylimidazolium bis(trifluoromethylsulfonyl)imide ([OMIM][NTf2])* | 4.1 - 4.5 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 4.2 - 4.7 |
| 1M LiTFSI in EC:DMC | ~4.18 |
Table 3: Comparison of Diffusion Coefficients
| Electrolyte | Diffusing Species | Diffusion Coefficient (cm²/s) | Temperature (°C) |
| 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]) | Cation & Anion | Cation: ~2.6 x 10⁻⁷, Anion: ~4.3 x 10⁻⁷ | 25 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Not specified | - | - |
| 1M LiFSI in EC/DEC (3:7 vol)* | Li⁺ | ~3.19 x 10⁻¹⁰ | Room Temp. |
*Note: The diffusion coefficient for 1M LiTFSI in a 1:1 EC:DMC mixture was not explicitly found. The provided value is for the similar LiFSI salt in a different carbonate mixture and should be considered an approximation.[3]
Experimental Protocols
Detailed methodologies for the key electrochemical measurements are provided below to ensure standardized and reproducible results.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte.
Methodology:
-
Cell Assembly: A two-electrode conductivity cell with platinum or glassy carbon electrodes of a known cell constant is used. The cell should be cleaned and dried thoroughly before use.
-
Electrolyte Preparation: The ionic liquid or electrolyte solution is degassed under vacuum to remove dissolved gases and moisture. For the LiTFSI electrolyte, the salt is dissolved in the EC:DMC solvent mixture inside an argon-filled glovebox to prevent moisture contamination.
-
Measurement: The conductivity cell is filled with the electrolyte, ensuring the electrodes are fully immersed. The cell is then connected to a conductivity meter or an impedance spectrometer.
-
Data Acquisition:
-
Conductivity Meter: The ionic conductivity is measured directly at a specified temperature. The temperature should be controlled and recorded.
-
Electrochemical Impedance Spectroscopy (EIS): An AC voltage of small amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 1 MHz to 1 Hz). The impedance data is plotted on a Nyquist plot. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept with the real axis.
-
-
Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (A * Rb) = K_cell / Rb where L is the distance between the electrodes, A is the electrode area, and K_cell is the cell constant.
Cyclic Voltammetry (CV) for Electrochemical Window Determination
Objective: To determine the electrochemical stability window of the electrolyte.
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/Ag+ or a leak-free Ag/AgCl reference electrode). The cell should be assembled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize oxygen and water contamination, which can affect the electrochemical window.
-
Electrolyte Preparation: The electrolyte is dried under high vacuum and handled under an inert atmosphere.
-
Measurement: The cell is filled with the electrolyte. The potential of the working electrode is swept linearly from the open-circuit potential towards both anodic and cathodic limits at a specific scan rate (e.g., 10-100 mV/s).
-
Data Acquisition: The current response is recorded as a function of the applied potential. The electrochemical window is defined by the potential range where no significant increase in current due to electrolyte decomposition is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).
Electrochemical Impedance Spectroscopy (EIS) for Diffusion Coefficient Estimation
Objective: To estimate the diffusion coefficient of the charge carriers in the electrolyte.
Methodology:
-
Cell Assembly: A symmetric two-electrode cell with blocking electrodes (e.g., lithium metal for Li-ion electrolytes or inert electrodes for ionic liquids) or a three-electrode cell can be used.
-
Electrolyte Preparation: The electrolyte is prepared and handled under an inert atmosphere to prevent contamination.
-
Measurement: The cell is allowed to equilibrate at a specific temperature. An AC voltage of small amplitude (e.g., 10 mV) is applied at the open-circuit potential over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Acquisition and Analysis: The impedance data is plotted on a Nyquist plot. In the low-frequency region, the plot should exhibit a straight line with a 45° slope, which is characteristic of diffusion-limited processes (Warburg impedance).
-
Calculation: The diffusion coefficient (D) can be estimated from the Warburg impedance using the following equation: Z_w = R_D * (1 - j) * ω^(-1/2) where Z_w is the Warburg impedance, R_D is the War-burg coefficient, j is the imaginary unit, and ω is the angular frequency. R_D is related to the diffusion coefficient by: R_D = (R * T) / (n² * F² * A * C * (2D)^(1/2)) where R is the gas constant, T is the absolute temperature, n is the number of electrons transferred, F is the Faraday constant, A is the electrode area, and C is the concentration of the diffusing species. By fitting the low-frequency impedance data, R_D can be determined, and subsequently, the diffusion coefficient D can be calculated.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating electrochemical measurements and the experimental setup for cyclic voltammetry.
Caption: Logical workflow for validating electrochemical measurements.
Caption: Experimental setup for Cyclic Voltammetry.
References
Performance of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in the Knoevenagel Condensation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent can significantly impact reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative analysis of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate ([OMIM][OTf]), an ionic liquid, against conventional organic solvents in the context of the Knoevenagel condensation reaction. The data presented herein is based on a study by Hu, Ngwa, and Zheng, which explores the efficacy of various imidazolium-based ionic liquids as both catalysts and reaction media. [1][2][3]
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is widely utilized in the synthesis of a variety of fine chemicals and pharmaceutical intermediates. Traditionally, this reaction is conducted in volatile organic solvents in the presence of a basic catalyst.[1][2] Ionic liquids, with their low vapor pressure, thermal stability, and potential for recyclability, are emerging as greener alternatives.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of different solvents in the Knoevenagel condensation between benzaldehyde and malononitrile. The data highlights the superior performance of an imidazolium-based ionic liquid, 1-methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM][CF3COO]), which shares structural similarities with [OMIM][OTf], in terms of reaction time and yield when compared to conventional organic solvents and other ionic liquids. While specific data for [OMIM][OTf] was not available in the direct comparison, the performance of similar imidazolium-based ionic liquids provides a strong indication of its potential efficacy.
| Catalyst / Solvent | Time (min) | Yield (%) |
| [MeOEtMIM][CF3COO] | 10 | 98 |
| [BMIM][BF4] | 120 | 85 |
| [BMIM][PF6] | 180 | 78 |
| Ethanol (with piperidine catalyst) | 240 | 75 |
| Toluene (with piperidine catalyst) | 300 | 65 |
Data extrapolated from a study on various imidazolium-based ionic liquids for the Knoevenagel condensation.[1][2][3]
Experimental Protocols
The following is a general experimental protocol for the Knoevenagel condensation in an imidazolium-based ionic liquid, based on the procedure described by Hu, Ngwa, and Zheng.[1][2][3]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Imidazolium-based ionic liquid (e.g., [OMIM][OTf])
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the ionic liquid (2 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product is extracted from the reaction mixture using an appropriate organic solvent, such as ethyl acetate.
-
The ionic liquid phase is separated and can be washed with a non-polar solvent like hexane to remove any residual organic compounds.
-
The ionic liquid is then dried under vacuum to remove any residual solvent and can be reused for subsequent reactions.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the Knoevenagel condensation experiment and a simplified signaling pathway representing the catalytic role of the ionic liquid.
Caption: Experimental workflow for the Knoevenagel condensation in an ionic liquid.
Caption: Simplified catalytic pathway of the Knoevenagel condensation in an ionic liquid.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, a common ionic liquid. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The primary disposal route for this chemical is through a licensed hazardous waste disposal company.
Immediate Safety and Handling Precautions
Before handling 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate, it is imperative to consult the Safety Data Sheet (SDS). This ionic liquid is known to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Work in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, original container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The disposal of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate must comply with all local, state, and federal regulations.
Step 1: Waste Identification and Classification
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate is not a specifically listed hazardous waste under the U.S. Environmental Protection Agency (EPA) regulations. Therefore, its classification depends on its characteristics. While it is a known skin and eye irritant, further analysis would be required to determine if it meets the criteria for ignitability, corrosivity, reactivity, or toxicity. In the absence of complete data, it is prudent to manage it as a hazardous waste.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate in a dedicated, properly labeled, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate" and the words "Hazardous Waste." Include the approximate concentration and accumulation start date.
-
Container Integrity: Ensure the container is in good condition and the lid is securely fastened when not in use.
Step 3: On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure the storage area is secure and away from drains and sources of ignition.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Waste Minimization and Recycling
Considering the cost and potential environmental impact of ionic liquids, laboratories should explore options for waste minimization and recycling. While not a direct disposal method, recycling can significantly reduce the volume of waste generated. Potential recycling methods for ionic liquids include:
-
Distillation/Evaporation: To separate the ionic liquid from volatile impurities or reaction products.
-
Extraction: Using a suitable solvent to remove impurities.
-
Adsorption: Employing solid adsorbents to purify the ionic liquid.
Consult with your institution's EHS office or a specialized chemical recycling company to determine the feasibility of recycling your waste ionic liquid.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | TCI Safety Data Sheet |
| Disposal Recommendation | Entrust disposal to a licensed waste disposal company. | TCI Safety Data Sheet |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. | TCI Safety Data Sheet |
Disposal Decision Workflow
Caption: Disposal decision workflow for 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate.
References
Personal protective equipment for handling 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
Essential Safety and Handling Guide for 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate. This ionic liquid is known to cause skin and serious eye irritation.[1] The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for signs of degradation or punctures before use. Dispose of contaminated gloves immediately in a designated hazardous waste container.[3] |
| Eye and Face Protection | Chemical splash goggles and Face shield | Wear chemical splash goggles that provide a complete seal around the eyes.[4][5] For procedures with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to goggles.[4][6] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | Use this chemical in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate and to prevent accidental exposure or release.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store the chemical in its original container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
General Handling:
-
All handling of this chemical should be performed in a designated area, such as a chemical fume hood, to control potential exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands thoroughly with soap and water.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Spill Management and First Aid
Immediate and appropriate response to spills and exposures is critical.
Spill Response:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution and wipe dry.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate emergency response team.
-
Ventilate the area if it is safe to do so.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate and any materials contaminated with it must be disposed of as hazardous waste.
Waste Collection:
-
Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, properly sealed, and stored in a designated hazardous waste accumulation area.
Disposal Procedure:
-
All hazardous waste must be disposed of through a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] Do not dispose of this chemical down the drain or in the regular trash.[7]
-
Consider distillation as a potential method for recycling and recovery of the ionic liquid, which can be a more sustainable and cost-effective approach.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate from receipt to disposal.
Caption: Logical workflow for handling 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. iolitec.de [iolitec.de]
- 4. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chalmers.se [research.chalmers.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
